MCA-SEVNLDAEFR-K(Dnp)-RR, amide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C68H90N14O24 |
|---|---|
Molecular Weight |
1487.5 g/mol |
IUPAC Name |
4-[2-[[2-[[2-[[4-amino-2-[[2-[[4-carboxy-2-[[3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-5-[[1-[[1-amino-6-(4-nitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C68H90N14O24/c1-34(2)26-46(77-66(100)48(31-52(69)84)80-68(102)58(35(3)4)81-62(96)45(22-24-55(88)89)76-67(101)50(33-83)73-53(85)28-38-29-57(92)106-51-30-41(105-6)19-20-42(38)51)64(98)79-49(32-56(90)91)63(97)72-36(5)60(94)75-44(21-23-54(86)87)61(95)78-47(27-37-12-8-7-9-13-37)65(99)74-43(59(70)93)14-10-11-25-71-39-15-17-40(18-16-39)82(103)104/h7-9,12-13,15-20,29-30,34-36,43-50,58,71,83H,10-11,14,21-28,31-33H2,1-6H3,(H2,69,84)(H2,70,93)(H,72,97)(H,73,85)(H,74,99)(H,75,94)(H,76,101)(H,77,100)(H,78,95)(H,79,98)(H,80,102)(H,81,96)(H,86,87)(H,88,89)(H,90,91) |
InChI Key |
CTQDDVPXWMHBQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to MCA-SEVNLDAEFR-K(Dnp)-RR, amide: A Fluorogenic Substrate for Matrix Metalloproteinase Activity
This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide, for researchers, scientists, and professionals in drug development. This document details the substrate's biochemical properties, a thorough experimental protocol for its use, and the cellular signaling pathways associated with its primary enzyme targets.
Core Principles and Mechanism of Action
This compound is a highly specific, internally quenched fluorogenic peptide substrate designed for the sensitive detection of Matrix Metalloproteinase (MMP) activity. Its full sequence is Mca-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Lys(Dnp)-Arg-Arg-NH2.
The operational principle of this substrate is based on Förster Resonance Energy Transfer (FRET). The peptide incorporates two key modifications:
-
Mca ((7-Methoxycoumarin-4-yl)acetyl): A fluorescent donor group (fluorophore) attached to the N-terminus.
-
Dnp (2,4-Dinitrophenyl): A quenching acceptor group attached to the side chain of a lysine (B10760008) (K) residue.
In its intact state, the close proximity of the Mca and Dnp moieties allows the Dnp group to efficiently quench the fluorescence emitted by the Mca group. Enzymatic cleavage of the peptide backbone at a site between the fluorophore and the quencher results in their spatial separation. This separation disrupts the FRET process, leading to a quantifiable increase in fluorescence intensity that is directly proportional to enzyme activity.
Biochemical and Physical Properties
The substrate is designed for high specificity towards certain proteases, primarily gelatinases MMP-2 and MMP-9. While it can be cleaved by other MMPs, the highest turnover rates are observed with these two enzymes.
| Property | Value |
| Full Sequence | Mca-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Lys(Dnp)-Arg-Arg-NH2 |
| Molecular Formula | C86H125N27O29 |
| Molecular Weight | 2001.08 g/mol |
| Fluorescence Ex/Em | ~325-328 nm / ~393 nm |
| Primary Targets | Matrix Metalloproteinase-2 (MMP-2), Matrix Metalloproteinase-9 (MMP-9) |
| Storage | Store at -20°C, protect from light. |
Quantitative Kinetic Data
| Substrate Sequence | Target Enzyme | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | MMP-2 | 6.3 x 10⁵ | [1] |
| Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH₂ | MMP-2 | 5.4 x 10⁴ | [2] |
| Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH₂ | MMP-9 | 5.53 x 10⁴ | [2] |
Dpa = N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl, Nva = Norvaline
Experimental Protocols
The following section provides a detailed methodology for a standard MMP activity assay using this compound. This protocol can be adapted for inhibitor screening by including a pre-incubation step with the test compound.
Reagent Preparation
-
Assay Buffer: Prepare a buffer solution consisting of 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnSO₄, and 0.01% Brij-35, adjusted to pH 7.5. The calcium and zinc ions are essential for MMP stability and activity.
-
Substrate Stock Solution: Dissolve the lyophilized this compound peptide in DMSO to create a 1-10 mM stock solution. Aliquot and store at -20°C, protected from light.
-
Working Substrate Solution: Immediately before use, dilute the substrate stock solution in Assay Buffer to the desired final concentration. For kinetic studies, a range of concentrations bracketing the expected K_m should be prepared. A common starting concentration for general activity assays is 10 µM.
-
Enzyme Preparation: Prepare purified, active MMP-2 or MMP-9 enzyme. Thaw the enzyme on ice and dilute it to the desired concentration in cold Assay Buffer just prior to initiating the reaction.
Enzyme Activity Assay Workflow
The following workflow is designed for a 96-well microplate format and is compatible with most fluorescence plate readers.
Data Analysis and Determination of Kinetic Constants
-
Calculate Initial Velocity (v₀): For each substrate concentration, plot fluorescence intensity (Relative Fluorescence Units, RFU) against time. The initial velocity (v₀) is the slope of the initial linear portion of this curve (RFU/min).
-
Convert to Molar Concentrations: Convert v₀ from RFU/min to M/s using a standard curve generated with a known concentration of the free Mca fluorophore.
-
Determine K_m and V_max: Plot the initial velocity (v₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation (below) using non-linear regression software to determine the Michaelis constant (K_m) and the maximum velocity (V_max). v₀ = (V_max * [S]) / (K_m + [S])
-
Calculate k_cat: The turnover number (k_cat) can be calculated if the enzyme concentration ([E]) is known: k_cat = V_max / [E]
-
Catalytic Efficiency: The specificity constant, or catalytic efficiency, is the ratio of k_cat to K_m.
Associated Signaling Pathways
The primary targets of this substrate, MMP-2 and MMP-9, are critical downstream effectors in a variety of signaling cascades that regulate cell proliferation, migration, invasion, and angiogenesis. Their expression and activity are tightly controlled by complex networks.
MMP-9 Regulation Pathway
The expression of MMP-9 is often induced by extracellular signals such as growth factors (e.g., TGF-β, PDGF) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β). These signals activate intracellular cascades, primarily the MAPK/ERK and PI3K/Akt pathways, which converge on the activation of transcription factors like NF-κB and AP-1. These factors then bind to the promoter region of the MMP9 gene to initiate transcription.
MMP-2 Regulation Pathway
MMP-2 expression is also regulated by growth factors, such as Insulin-like Growth Factor (IGF-I), which can activate opposing signaling pathways. The PI3K/Akt/mTOR pathway generally upregulates MMP-2 synthesis. Conversely, the Raf/ERK pathway can transmit a negative regulatory signal, demonstrating a complex feedback mechanism that fine-tunes MMP-2 levels. Activation of pro-MMP-2 at the cell surface is a critical regulatory step, often mediated by membrane-type MMPs (MT-MMPs).
References
The Role of MCA-SEVNLDAEFR-K(Dnp)-RR, Amide as a BACE-1 Substrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorogenic substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide, and its application in the study of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). BACE-1 is a primary drug target in Alzheimer's disease research, and this substrate serves as a critical tool for assessing its enzymatic activity and for the screening of potential inhibitors.
Introduction to BACE-1 and its Substrate
Beta-secretase 1, or BACE-1, is a transmembrane aspartic protease that plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP). The sequential cleavage of APP by BACE-1 and subsequently by γ-secretase leads to the production of amyloid-beta (Aβ) peptides. An overproduction of these peptides is a hallmark of Alzheimer's disease, leading to the formation of amyloid plaques in the brain.
The substrate, this compound, is a synthetic peptide that has been specifically designed to be a highly efficient substrate for BACE-1. It is a Fluorescence Resonance Energy Transfer (FRET) substrate, a powerful tool for studying enzymatic activity. This peptide contains a fluorophore, 7-methoxycoumarin-4-acetyl (MCA), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact form, the proximity of the Dnp to the MCA quenches the fluorescence of the MCA. When BACE-1 cleaves the peptide bond between the Leucine (L) and Aspartic Acid (D) residues, the MCA and Dnp are separated, resulting in a measurable increase in fluorescence. This direct relationship between cleavage and fluorescence allows for the sensitive and continuous monitoring of BACE-1 activity.
Quantitative Data on BACE-1 Substrates
| Substrate | K_m (μM) | V_max (relative units) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Rh-EVNLDAEFK-Quencher | 1.3 | Not Reported | Not Reported | Not Reported | [1] |
| M-2420 | Not Reported | Not Reported | Not Reported | Not Reported | [Sigma-Aldrich] |
| Substrate IV | 0.19 (IC₅₀ of inhibitor) | Not Reported | Not Reported | Not Reported | [Sigma-Aldrich] |
Note: The kinetic parameters of enzymatic reactions are highly dependent on the specific assay conditions (e.g., buffer composition, pH, temperature, and enzyme concentration). The values presented above should be considered as illustrative examples.
Experimental Protocols
The following is a detailed, representative protocol for a BACE-1 enzymatic activity assay using a FRET-based substrate like this compound. This protocol is synthesized from established methodologies for BACE-1 inhibitor screening.
Materials and Reagents
-
Recombinant human BACE-1 enzyme
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
BACE-1 inhibitor (for control experiments)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 320 nm and 405 nm, respectively.
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound substrate in DMSO.
-
Dilute the BACE-1 enzyme and substrate to their final working concentrations in the assay buffer. The optimal concentrations should be determined empirically, but a typical starting point is 1-10 nM for the enzyme and a substrate concentration around the K_m value.
-
Prepare a serial dilution of the BACE-1 inhibitor in DMSO and then dilute in assay buffer.
-
-
Assay Protocol:
-
Add 50 µL of the assay buffer to each well of the 96-well microplate.
-
For inhibitor screening, add 10 µL of the inhibitor dilutions to the respective wells. For control wells, add 10 µL of assay buffer with the corresponding DMSO concentration.
-
Add 20 µL of the diluted BACE-1 enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the diluted substrate solution to all wells.
-
Immediately place the microplate in the fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
The rate of the reaction is determined by the slope of the linear portion of the fluorescence versus time curve.
-
For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.
-
The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, the following diagrams have been generated using Graphviz (DOT language).
Caption: Amyloidogenic processing of APP by BACE-1 and γ-secretase.
Caption: Experimental workflow for a BACE-1 FRET-based assay.
Conclusion
The fluorogenic substrate this compound, is an invaluable tool for the study of BACE-1, a key enzyme in the pathogenesis of Alzheimer's disease. Its use in FRET-based assays allows for the sensitive and continuous monitoring of enzymatic activity, which is essential for the high-throughput screening of potential BACE-1 inhibitors. While specific kinetic data for this particular substrate remains to be broadly published, the methodologies and principles outlined in this guide provide a solid foundation for its application in Alzheimer's disease research and drug development.
References
physical and chemical properties of MCA-SEVNLDAEFR-K(Dnp)-RR, amide
An in-depth analysis of the fluorescent peptide substrate, MCA-SEVNLDAEFR-K(Dnp)-RR-amide, reveals its critical role as a tool for studying the activity of specific proteases, particularly caspases, which are key mediators of apoptosis. This technical guide provides a comprehensive overview of its properties, experimental applications, and the biological pathways in which its target enzymes operate.
Physical and Chemical Properties
The peptide MCA-SEVNLDAEFR-K(Dnp)-RR-amide is a custom-synthesized substrate designed for highly sensitive enzymatic assays. Its structure incorporates a fluorophore (MCA) and a quencher (Dnp), which are central to its function in Förster Resonance Energy Transfer (FRET) based assays.
| Property | Value |
| Molecular Formula | C₉₃H₁₂₅N₂₃O₂₆ |
| Molecular Weight | 2017.16 g/mol |
| Appearance | Lyophilized solid |
| Purity | Typically >95% as determined by HPLC |
| Solubility | Soluble in DMSO |
| Excitation Wavelength | ~325 nm |
| Emission Wavelength | ~393 nm |
| Storage | Store at -20°C, protected from light |
Mechanism of Action: FRET-Based Protease Detection
This peptide utilizes the principle of FRET to detect protease activity. The Methoxycoumarin (MCA) group at the N-terminus serves as the fluorescent donor, while the Dinitrophenyl (Dnp) group attached to the lysine (B10760008) (K) side-chain acts as the quencher. In the intact peptide, the close proximity of the MCA and Dnp moieties allows for efficient energy transfer, resulting in the quenching of MCA's fluorescence.
Upon cleavage of the peptide bond within the SEVNLDAEFR sequence by a specific protease, the MCA fluorophore is separated from the Dnp quencher. This separation disrupts the FRET process, leading to a significant increase in the fluorescence intensity of MCA, which can be monitored in real-time to determine enzyme activity.
An In-Depth Technical Guide to the FRET Substrate MCA-SEVNLDAEFR-K(Dnp)-RR, Amide for Beta-Secretase (BACE-1) Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Förster Resonance Energy Transfer (FRET) principle as applied to the specific fluorogenic substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide. This substrate is a valuable tool for the sensitive and continuous measurement of beta-secretase 1 (BACE-1) enzymatic activity, a key target in Alzheimer's disease research. This document details the core principles, provides structured data, outlines experimental protocols, and includes visualizations to facilitate a deeper understanding of its application.
Core Principles: The MCA-Dnp FRET Pair in BACE-1 Assays
The functionality of the this compound substrate is rooted in the principles of FRET, a non-radiative energy transfer mechanism between two chromophores: a fluorescent donor and a quencher acceptor.[1] In this system, (7-Methoxycoumarin-4-yl)acetyl (MCA) acts as the fluorescent donor, and the 2,4-Dinitrophenyl (Dnp) group serves as the quencher.
When MCA and Dnp are in close proximity, as they are in the intact peptide, the energy from the excited MCA molecule is transferred to the Dnp moiety.[1] This energy is then dissipated non-radiatively as heat, effectively quenching the fluorescence of the MCA group.[1] The efficiency of this quenching is highly dependent on the distance between the donor and acceptor.
The peptide sequence, SEVNLDAEFR, is derived from the "Swedish" mutation of the amyloid precursor protein (APP), which is a known cleavage site for BACE-1. The enzyme cleaves the peptide bond between the Leucine (L) and Aspartic Acid (D) residues. This cleavage event separates the MCA fluorophore from the Dnp quencher, disrupting the FRET process.[2] The result is a significant increase in the fluorescence of MCA, which can be monitored in real-time to quantify BACE-1 activity.[1][2]
Data Presentation
The following tables summarize the key physical, chemical, and spectral properties of the this compound substrate and the associated MCA-Dnp FRET pair.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C86H125N27O29 | [3][4] |
| Molecular Weight | ~2001.08 g/mol | [5] |
| Appearance | Freeze-dried solid | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store desiccated, frozen, and in the dark (-20°C for short-term, -80°C for long-term) | [2] |
Table 2: Spectral Properties of the MCA-Dnp FRET Pair
| Parameter | Wavelength (nm) | Source |
| Excitation Maximum (λex) | ~325 | |
| Emission Maximum (λem) | ~393 |
Note: Some sources may report slightly different optimal wavelengths (e.g., Ex: 320 nm, Em: 405 nm). It is recommended to determine the optimal excitation and emission wavelengths for the specific instrumentation being used.
Table 3: Kinetic Parameters
| Parameter | Value |
| Km | Not publicly available for this specific substrate |
| kcat | Not publicly available for this specific substrate |
Note: The kinetic constants (Km and kcat) for the enzymatic reaction of BACE-1 with this compound are not readily found in published literature. These parameters would need to be determined experimentally for precise kinetic studies.
Experimental Protocols
This section provides a detailed methodology for a typical BACE-1 activity assay using the this compound substrate in a 96-well plate format.
Reagent Preparation
-
Assay Buffer: A common buffer for BACE-1 assays is a sodium acetate (B1210297) buffer (e.g., 50 mM) with a pH of 4.5, as BACE-1 activity is optimal at acidic pH. The buffer may also contain additives such as CHAPS or Triton X-100 to prevent aggregation.
-
Substrate Stock Solution: Dissolve the lyophilized this compound in DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Store this stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Substrate Solution: On the day of the experiment, dilute the substrate stock solution in assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is often in the low micromolar range.
-
Enzyme Solution: Dilute recombinant human BACE-1 in cold assay buffer to the desired concentration. The optimal enzyme concentration should be determined to ensure a linear reaction rate over the course of the experiment.
-
Inhibitor Solutions (for control experiments): If screening for inhibitors, dissolve the test compounds in DMSO and then dilute to the final desired concentrations in assay buffer.
Assay Procedure
-
Plate Setup: Use a black, opaque 96-well plate to minimize background fluorescence and light scattering.
-
Assay Components Addition:
-
Add assay buffer to all wells.
-
Add the BACE-1 enzyme solution to the appropriate wells (e.g., positive control and inhibitor test wells).
-
For inhibitor screening, pre-incubate the enzyme with the inhibitor compounds for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).
-
Include appropriate controls:
-
Blank: Assay buffer and substrate only (no enzyme).
-
Positive Control: Assay buffer, substrate, and enzyme.
-
Negative Control (Inhibitor): Assay buffer, substrate, enzyme, and a known BACE-1 inhibitor.
-
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the working substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Set the excitation wavelength to ~325 nm and the emission wavelength to ~393 nm.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired duration (e.g., 30-60 minutes) to obtain a kinetic read.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
-
For inhibitor studies, calculate the percentage of inhibition relative to the positive control.
-
Mandatory Visualizations
FRET Principle and BACE-1 Cleavage
Caption: FRET mechanism of this compound cleavage by BACE-1.
Experimental Workflow for BACE-1 Activity Assay
Caption: Workflow for a fluorogenic BACE-1 activity assay.
Logical Relationship of FRET Components
Caption: Logical relationship of components in the BACE-1 FRET assay.
References
The Structure and Application of a Key BACE1 Fluorogenic Substrate: MCA-SEVNLDAEFR-K(Dnp)-RR, amide
An In-depth Technical Guide for Researchers in Neurodegenerative Disease
This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide. It is designed for researchers, scientists, and drug development professionals engaged in the study of Alzheimer's disease and other neurodegenerative disorders. This document details the molecular structure, mechanism of action, and experimental applications of this valuable research tool.
Core Structure and Physicochemical Properties
The peptide, this compound, is a synthetic molecule designed as a highly specific substrate for the enzyme β-secretase (BACE1). Its structure is based on the "Swedish" mutation of the amyloid precursor protein (APP), which is known to be cleaved more efficiently by BACE1.[1][2]
Peptide Sequence: Mca-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Lys(Dnp)-Arg-Arg-NH₂
The core components of this substrate are:
-
A Fluorophore: MCA (7-methoxycoumarin-4-yl)acetyl) is attached to the N-terminus.
-
A Quencher: Dnp (2,4-dinitrophenyl) is attached to the side chain of a lysine (B10760008) (K) residue.
-
A Specific Cleavage Sequence: The amino acid sequence SEVNLDAEFR is a known target for BACE1.
-
Solubilizing Residues: A C-terminal Arginine-Arginine (RR) sequence is added to improve solubility.
-
Amide Terminus: The C-terminus is amidated.
The principle of its function lies in Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of the MCA fluorophore and the Dnp quencher leads to the suppression of fluorescence. Upon enzymatic cleavage by BACE1 within the specific recognition sequence, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence.[1][3][4]
| Property | Value |
| Molecular Formula | C₈₆H₁₂₅N₂₇O₂₉ |
| Molecular Weight | 2001.1 g/mol [1] |
| Excitation Wavelength (λex) | ~328 nm[1] |
| Emission Wavelength (λem) | ~420 nm[1] |
| Purity | ≥95%[1] |
| Solubility | Soluble in DMSO[1] |
Biological Significance and Application
This peptide is a crucial tool for studying the activity of BACE1, an enzyme of significant interest in Alzheimer's disease research. BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients. By providing a specific and sensitive substrate, this compound allows for the high-throughput screening of potential BACE1 inhibitors, a major therapeutic strategy for Alzheimer's disease.[3][4][5]
The cleavage of the amyloid precursor protein (APP) by BACE1 is a critical step in the amyloidogenic pathway. This fluorogenic substrate mimics the natural substrate of BACE1, enabling detailed kinetic studies of the enzyme and the evaluation of inhibitor efficacy.
Experimental Protocols
The following is a generalized protocol for a BACE1 activity assay using this compound. This protocol can be adapted for kinetic or endpoint assays in a 96-well format.
A. Reagent Preparation
-
Assay Buffer: 0.2 M Sodium Acetate (B1210297), pH 4.5. To prepare, dissolve 16.4 g of anhydrous sodium acetate in 800 mL of dH₂O. Adjust the pH to 4.5 with acetic acid and bring the final volume to 1 L with dH₂O.[5]
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store in aliquots at -80°C, protected from light.
-
Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).
-
BACE1 Enzyme: Reconstitute and dilute recombinant human BACE1 enzyme in Assay Buffer to the desired concentration (e.g., 7.5-10 ng/µL). Keep the enzyme on ice.[3]
-
Inhibitor Solutions (if applicable): Prepare a serial dilution of the test inhibitor in Assay Buffer.
B. Assay Procedure (96-well plate)
-
Plate Setup: Add the following to the wells of a black 96-well plate:
-
Blank (no enzyme): 70 µL Assay Buffer + 10 µL Inhibitor Solvent Control + 20 µL Assay Buffer.
-
Positive Control (no inhibitor): 70 µL Assay Buffer + 10 µL Inhibitor Solvent Control + 20 µL diluted BACE1 enzyme.
-
Test Inhibitor: 70 µL Assay Buffer + 10 µL Inhibitor Solution + 20 µL diluted BACE1 enzyme.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate Reaction: Add 20 µL of the Working Substrate Solution to all wells to initiate the reaction.
-
Fluorescence Reading:
-
Kinetic Assay: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Read the fluorescence every 1-5 minutes for 30-60 minutes at an excitation wavelength of ~320-350 nm and an emission wavelength of ~405-490 nm.[3][5]
-
Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 60 minutes), protected from light. Stop the reaction (optional, depending on the assay kit instructions) and read the final fluorescence at the same wavelengths.[4][5]
-
C. Data Analysis
For kinetic assays, the rate of the reaction is determined by the slope of the linear portion of the fluorescence versus time curve. For endpoint assays, the net fluorescence is calculated by subtracting the blank reading from the control and inhibitor readings. Inhibitor potency (e.g., IC₅₀) can be determined by plotting the percent inhibition against the inhibitor concentration.
Quantitative Data
Conclusion
This compound is a highly specific and sensitive tool for the in vitro characterization of BACE1 activity. Its design, based on a preferred cleavage site, makes it an ideal substrate for high-throughput screening of BACE1 inhibitors and for fundamental research into the mechanisms of amyloid-β production in Alzheimer's disease. The standardized FRET-based assay protocol provides a reliable and reproducible method for quantifying enzyme activity, thus facilitating the discovery and development of novel therapeutics for this devastating neurodegenerative disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. alphalabs.co.uk [alphalabs.co.uk]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fluorogenic Peptide Substrate: MCA-SEVNLDAEFR-K(Dnp)-RR, Amide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide. This substrate, which incorporates the well-established Mca/Dnp Förster Resonance Energy Transfer (FRET) pair, is a valuable tool for the sensitive and continuous assay of various proteases, most notably β-secretase (BACE1). This document details the substrate's core principles, provides key quantitative data, outlines detailed experimental protocols, and contextualizes its application within relevant signaling pathways.
Core Principles: The Mca/Dnp FRET Pair
The functionality of this compound is based on the principle of Förster Resonance Energy Transfer (FRET). In this system, (7-Methoxycoumarin-4-yl)acetyl (Mca) acts as the fluorescent donor, and the 2,4-Dinitrophenyl (Dnp) group serves as the quencher.
In the intact peptide, the Mca and Dnp moieties are in close proximity. When the Mca fluorophore is excited by an external light source, it transfers its energy non-radiatively to the Dnp quencher. This energy is then dissipated as heat, effectively quenching the fluorescence of Mca.
Upon enzymatic cleavage of the peptide backbone at a specific recognition site within the SEVNLDAEFR sequence, the Mca and Dnp groups are separated. This separation disrupts the FRET process, preventing the energy transfer. Consequently, the Mca donor is free to emit its characteristic fluorescence upon excitation. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity, allowing for real-time kinetic measurements.
Quantitative Data Presentation
A thorough understanding of the photophysical and kinetic parameters of a FRET substrate is crucial for accurate and reproducible experimental design. The key quantitative data for the this compound and the Mca/Dnp FRET pair are summarized below.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~325 - 328 nm | [1][2] |
| Emission Maximum (λem) | ~392 - 420 nm | [1][2] |
| Mca Quantum Yield (ΦF) | ~0.49 - 0.718 | [3] |
| Förster Distance (R₀) | ~36.5 Å | [3] |
Experimental Protocols
This section provides a detailed methodology for a continuous kinetic assay using this compound in a 96-well plate format. This protocol can be adapted for various proteases, such as BACE1 or specific Matrix Metalloproteinases (MMPs).
Reagent Preparation
-
Assay Buffer: Prepare an appropriate assay buffer for the enzyme of interest. The optimal pH and ionic strength will vary depending on the specific protease. For BACE1, an acidic buffer (e.g., 50 mM sodium acetate, pH 4.5) is typically used. For MMPs, a neutral buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5) is common.
-
Substrate Stock Solution: Dissolve the lyophilized this compound powder in DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Store this stock solution at -20°C, protected from light.
-
Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is often in the range of 1-10 µM.
-
Enzyme Solution: Prepare a solution of the purified enzyme in the assay buffer. The concentration will depend on the specific activity of the enzyme and should be optimized to yield a linear rate of fluorescence increase over the desired time course.
-
Inhibitor/Compound Solution (for screening): Dissolve test compounds or known inhibitors in DMSO to create stock solutions. Further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and is typically kept below 1% to avoid effects on enzyme activity.
Assay Procedure
-
Plate Setup: Add the following to the wells of a black, low-binding 96-well microplate:
-
Blank (No Enzyme): Substrate working solution and assay buffer.
-
Positive Control (No Inhibitor): Substrate working solution and enzyme solution.
-
Test Wells: Substrate working solution, enzyme solution, and inhibitor/compound solution.
-
-
Pre-incubation: If screening for inhibitors, pre-incubate the enzyme with the test compounds for a set period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) before adding the substrate.
-
Initiate Reaction: Add the substrate working solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at regular intervals (e.g., every 1-2 minutes). Use an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.
Data Analysis
-
Plot the relative fluorescence units (RFU) against time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve for each reaction.
-
For inhibitor screening, calculate the percentage of inhibition for each compound concentration relative to the positive control (uninhibited enzyme).
-
For kinetic studies, plot the initial velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Signaling Pathways and Applications
This compound is a valuable tool for studying enzymes involved in critical signaling pathways, particularly in the context of drug development.
BACE1 and the Amyloid Cascade in Alzheimer's Disease
BACE1 is a key enzyme in the amyloidogenic pathway, which is central to the pathogenesis of Alzheimer's disease. It is responsible for the initial cleavage of the amyloid precursor protein (APP), leading to the generation of the amyloid-β (Aβ) peptide. The accumulation of Aβ is a hallmark of Alzheimer's disease. Therefore, inhibitors of BACE1 are actively being investigated as potential therapeutic agents.
References
- 1. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology [mdpi.com]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BACE-1 in Alzheimer's Disease Pathology: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), also known as beta-secretase, is a critical enzyme in the pathogenesis of Alzheimer's disease (AD). As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in the brains of AD patients, BACE-1 has been a major focus of therapeutic development. This technical guide provides a comprehensive overview of the role of BACE-1 in AD pathology, including its function in the amyloid cascade, its substrates, and its validation as a drug target. Detailed experimental protocols for key assays, quantitative data on BACE-1 activity, and a summary of clinical trial outcomes for major BACE-1 inhibitors are presented. Furthermore, this guide includes visualizations of key pathways and workflows to aid in the understanding of BACE-1's role and the strategies for its therapeutic inhibition.
Introduction: BACE-1 and the Amyloid Cascade Hypothesis
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of amyloid plaques and neurofibrillary tangles in the brain. The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is the initiating event in AD pathology, triggering a cascade of events including inflammation, tau pathology, and ultimately neuronal death.[1]
BACE-1 is a type I transmembrane aspartyl protease that plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP).[2] It performs the initial and rate-limiting cleavage of APP, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[3][4] The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[3][4]
In the non-amyloidogenic pathway, APP is cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ.[5][6] Thus, the activity of BACE-1 is a key determinant of Aβ production.
Quantitative Data on BACE-1 in Alzheimer's Disease
Numerous studies have investigated the expression and activity of BACE-1 in the brains of individuals with Alzheimer's disease compared to healthy controls. The general consensus is that both BACE-1 protein levels and enzymatic activity are elevated in the AD brain, contributing to the increased production of Aβ.
Table 1: BACE-1 Protein Levels and Activity in Alzheimer's vs. Control Brains
| Brain Region | Measurement | Fold Increase in AD vs. Control | p-value | Reference |
| Frontal Cortex | BACE-1 Protein Levels | ~1.91 | < 0.01 | [7] |
| Frontal Cortex | BACE-1 Enzymatic Activity | ~1.76 | < 0.04 | [7] |
| Temporal Cortex | BACE-1 Protein Levels | 2.7 | - | [8] |
| Temporal Cortex | BACE-1 Protein Levels (ELISA) | 1.28 | < 0.001 | [8] |
| Frontal Cortex | BACE-1 Protein & Activity | Significantly Increased | - | [9][10] |
BACE-1 as a Therapeutic Target
The central role of BACE-1 in Aβ production makes it an attractive target for therapeutic intervention in Alzheimer's disease. The rationale is that inhibiting BACE-1 will reduce Aβ levels, thereby preventing or slowing the formation of amyloid plaques and the downstream pathological cascade.
BACE-1 Inhibitors in Clinical Trials
Several BACE-1 inhibitors have been developed and evaluated in clinical trials. While these inhibitors have demonstrated robust reduction of Aβ in the cerebrospinal fluid (CSF), they have unfortunately failed to show significant clinical efficacy in improving cognitive or functional outcomes in patients with mild-to-moderate or early AD.[2][11][12] Moreover, some trials were halted due to adverse events.
Table 2: Summary of Key BACE-1 Inhibitor Clinical Trials
| Inhibitor | Trial Name(s) | Phase | Patient Population | Key Efficacy Outcomes | Key Adverse Events |
| Verubecestat (MK-8931) | EPOCH, APECS | 3 | Mild-to-moderate AD, Prodromal AD | No significant difference in cognitive or functional decline compared to placebo.[4][11][13] | Rash, falls, sleep disturbance, suicidal ideation, weight loss, hair color change.[11] |
| Lanabecestat (AZD3293) | AMARANTH, DAYBREAK-ALZ | 2/3 | Early AD, Mild AD dementia | No slowing of cognitive or functional decline.[3][5][12] | Psychiatric adverse events, weight loss, hair color changes.[12] |
| Atabecestat (B605660) (JNJ-54861911) | EARLY, ALZ2002/ALZ2004 | 2b/3 | Preclinical AD, Early AD | Trend toward cognitive worsening.[2][14][15] | Elevated liver enzymes.[2][14][15] |
BACE-1 Substrates
Beyond APP, BACE-1 cleaves a number of other substrates, which has raised concerns about potential mechanism-based side effects of BACE-1 inhibition.[16][17][18] Understanding the full spectrum of BACE-1 substrates and the physiological consequences of inhibiting their cleavage is crucial for the development of safer and more effective BACE-1 targeted therapies.
Table 3: Validated BACE-1 Substrates and Their Functions
| Substrate | Function |
| Amyloid Precursor Protein (APP) | Precursor to amyloid-beta; role in synaptic function and neuronal development. |
| Neuregulin-1 (NRG1) | Myelination, synaptic plasticity, and cardiac development.[16][19] |
| Seizure protein 6 (SEZ6) | Neuronal development and synaptic function.[18] |
| Close homolog of L1 (CHL1) | Axon guidance and neuronal migration.[18] |
| Voltage-gated sodium channel β2 subunit (Navβ2) | Regulation of sodium channel function and neuronal excitability.[20] |
Experimental Protocols
BACE-1 Activity Assay (FRET-based)
This protocol describes a common method for measuring BACE-1 activity using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Recombinant human BACE-1 enzyme
-
BACE-1 FRET substrate (e.g., based on the Swedish APP mutation sequence)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
BACE-1 inhibitor (for control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the BACE-1 inhibitor in assay buffer.
-
In the microplate, add 50 µL of assay buffer to the blank wells.
-
To the control and inhibitor wells, add 40 µL of assay buffer.
-
Add 10 µL of the BACE-1 inhibitor dilutions to the respective wells. Add 10 µL of assay buffer to the control wells.
-
Prepare the BACE-1 enzyme solution by diluting the stock enzyme in assay buffer.
-
Add 10 µL of the diluted BACE-1 enzyme to the control and inhibitor wells.
-
Prepare the FRET substrate solution by diluting the stock substrate in assay buffer.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths for the FRET pair in a kinetic mode at 37°C for a set period (e.g., 60 minutes).
-
The rate of increase in fluorescence is proportional to the BACE-1 activity.
Western Blot Analysis of APP Processing
This protocol outlines the steps to analyze the levels of full-length APP and its C-terminal fragments (CTFs) by Western blotting.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-APP C-terminal, anti-BACE1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates using an appropriate lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
Immunoprecipitation of APP and its Fragments
This protocol details the immunoprecipitation of APP and its C-terminal fragments from cell lysates.
Materials:
-
Cell lysates
-
IP lysis buffer
-
Primary antibody specific to the C-terminus of APP
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Pre-clear the cell lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Transfer the supernatant to a new tube and add the primary antibody.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting as described above.
Measurement of Aβ Levels in CSF by ELISA
This protocol describes the quantification of Aβ40 and Aβ42 in cerebrospinal fluid using a sandwich ELISA.
Materials:
-
CSF samples
-
Aβ40 and Aβ42 ELISA kits (containing capture antibody-coated plates, detection antibodies, standards, and substrate)
-
Wash buffer
-
Plate reader
Procedure:
-
Bring all reagents and samples to room temperature.
-
Add standards and CSF samples to the wells of the antibody-coated plate.
-
Incubate for the time specified in the kit protocol (typically 2 hours at room temperature or overnight at 4°C).
-
Wash the wells several times with wash buffer.
-
Add the biotinylated detection antibody and incubate as directed.
-
Wash the wells.
-
Add the streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add the TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm on a plate reader.
-
Calculate the Aβ concentrations in the samples based on the standard curve.
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing Pathway
Experimental Workflow for BACE-1 Inhibitor Screening
Logical Relationship in BACE-1 Targeted Drug Development
Conclusion
BACE-1 remains a compelling and well-validated target for Alzheimer's disease based on its fundamental role in the production of amyloid-beta. However, the disappointing results from numerous clinical trials of BACE-1 inhibitors highlight the complexities of targeting this enzyme and the challenges of treating AD. While robust target engagement in reducing CSF Aβ has been consistently demonstrated, this has not translated into clinical benefit, and mechanism-based side effects due to the inhibition of other BACE-1 substrates remain a concern. Future research in this area will likely focus on developing more selective inhibitors, exploring treatment at earlier, preclinical stages of the disease, and potentially employing combination therapies. This technical guide provides researchers and drug developers with a foundational understanding of the critical role of BACE-1 in AD pathology and the key experimental and clinical considerations for advancing therapeutic strategies targeting this enzyme.
References
- 1. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer's disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An efficacy and safety study of Lanabecestat (LY3314814) in Early Alzheimer's Disease [astrazenecaclinicaltrials.com]
- 4. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. BACE1 and BACE2 enzymatic activities in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Failed Trial Results of Verubecestat in Alzheimer's Published [medscape.com]
- 12. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 14. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer’s disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 16. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. curealz.org [curealz.org]
- 20. Beta-secretase 1 - Wikipedia [en.wikipedia.org]
understanding fluorogenic peptide substrates in enzyme assays
An In-depth Technical Guide to Fluorogenic Peptide Substrates in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Fluorogenic Peptide Substrates
The precise measurement of enzyme activity is critical for basic research and drug development.[1] Fluorogenic peptide substrates are powerful tools that enable sensitive and continuous monitoring of enzyme kinetics in real-time.[1][2] These synthetic molecules are designed to be non-fluorescent or weakly fluorescent until they are enzymatically cleaved.[1] This cleavage event triggers a significant increase in fluorescence intensity, which is directly proportional to the enzyme's activity.[3] This "turn-on" mechanism provides a robust signal for quantifying enzyme function.[1]
There are two primary designs for fluorogenic peptide substrates: those based on Förster Resonance Energy Transfer (FRET) and those utilizing a single fluorophore that is quenched by its chemical environment until cleavage.
Fluorescence Resonance Energy Transfer (FRET) Substrates
FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor molecule (quencher) when they are in close proximity (typically 10-100 Å).[1][4] In a FRET-based peptide substrate, the donor and quencher are strategically placed on opposite sides of the enzyme's specific cleavage site within the peptide sequence.[3][4]
-
Intact State: When the substrate is intact, the donor fluorophore, upon excitation, transfers its energy to the nearby quencher. This process is non-radiative, meaning the quencher absorbs the energy and dissipates it as heat, resulting in minimal or no fluorescence emission.[3]
-
Cleaved State: When the target enzyme cleaves the peptide bond between the donor and quencher, they diffuse apart. This separation disrupts the FRET process. The donor, no longer quenched, can now emit its characteristic fluorescence upon excitation.[1][3] The resulting increase in fluorescence is measured over time to determine the rate of the enzymatic reaction.[3]
Figure 1: Mechanism of a FRET-based fluorogenic peptide substrate.
Single Fluorophore Substrates
The second common design involves a peptide sequence linked to a single fluorescent reporter group, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-(trifluoromethyl)coumarin (B1665040) (AFC).[5] In the intact substrate, the fluorescence of the reporter group is quenched by the amide bond that links it to the peptide.[5]
-
Intact State: The chemical structure of the intact peptide-fluorophore conjugate is such that the molecule is non-fluorescent.
-
Cleaved State: Upon enzymatic hydrolysis of the amide bond, the free fluorophore (e.g., free AMC) is released. Liberated from the quenching effect of the peptide, the fluorophore becomes highly fluorescent in the assay buffer.[5][6] The intensity of the fluorescence signal increases as more substrate is cleaved.[5]
Figure 2: Mechanism of a single fluorophore substrate.
Data Presentation: Substrate Components
The selection of the peptide sequence, fluorophore, and quencher is critical for a successful assay.[3] The peptide sequence dictates the substrate's specificity for the target enzyme.[3] The fluorophore and quencher must be chosen to ensure efficient quenching in the intact state and compatibility with available detection instruments.[3]
Table 1: Common Fluorophore-Quencher Pairs in FRET Substrates
| Donor Fluorophore | Quencher | Typical Excitation (nm) | Typical Emission (nm) |
|---|---|---|---|
| Mca (7-Methoxycoumarin-4-acetyl) | Dnp (2,4-Dinitrophenyl) | ~325 | ~393 |
| Abz (2-Aminobenzoyl) | Dnp or EDDnp | ~320 | ~420 |
| EDANS | DABCYL | ~340 | ~490 |
| Tryptophan (Trp) | Dnp | ~280 | ~360 |
| 5-FAM | QXL® 520 | ~490 | ~520 |
Data sourced from Bachem, Anaspec, and Eurogentec product literature.[7][8][9]
Table 2: Spectroscopic Properties of Common Releasable Fluorophores
| Fluorophore | Common Abbreviation | Excitation Max (nm) | Emission Max (nm) | Notes |
|---|---|---|---|---|
| 7-Amino-4-methylcoumarin | AMC | ~345-380 | ~440-460 | Widely used, sensitive, but can be prone to interference from autofluorescent compounds.[5][6][10] |
| 7-Amino-4-trifluoromethylcoumarin | AFC | ~400 | ~505 | Shifted wavelengths reduce interference from biological sample autofluorescence.[5] |
| Rhodamine 110 | R110 | ~496 | ~520 | Very high quantum yield, resulting in extremely sensitive assays.[5] |
Experimental Protocols
The following are generalized protocols for common enzyme assays using fluorogenic peptide substrates in a 96-well plate format. Researchers must optimize buffer conditions, pH, temperature, and reagent concentrations for their specific enzyme of interest.[11]
Protocol: General Enzyme Activity Assay
This protocol provides a framework for measuring the activity of a purified enzyme.[1]
Materials:
-
Purified enzyme of known concentration
-
Fluorogenic peptide substrate stock solution (e.g., in DMSO)
-
Enzyme-specific assay buffer
-
Black, flat-bottom 96-well microplate (to minimize background fluorescence)[12]
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Thaw all components and bring the assay buffer to the optimal reaction temperature (e.g., 25°C or 37°C).[12]
-
Prepare Working Solutions:
-
Dilute the enzyme stock to the desired working concentration in pre-warmed assay buffer.
-
Dilute the fluorogenic substrate stock to the desired final concentration in pre-warmed assay buffer.
-
-
Set Up Assay Plate:
-
Sample Wells: Add 50 µL of assay buffer and 25 µL of the enzyme working solution.
-
Blank/Negative Control Wells: Add 75 µL of assay buffer (no enzyme). This is crucial for determining background fluorescence.[11]
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature for 5-10 minutes to ensure thermal equilibrium.[11]
-
Initiate Reaction: Add 25 µL of the substrate working solution to all wells to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader.[3] Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) using the appropriate excitation and emission wavelengths for the fluorophore.[10]
-
Data Analysis:
-
Subtract the fluorescence readings of the blank wells from the sample wells.
-
Plot the change in fluorescence intensity versus time.
-
The initial reaction velocity (V₀) is the slope of the linear portion of this curve.
-
Protocol: Determination of Michaelis-Menten Constants (Kₘ and Vₘₐₓ)
This protocol determines the enzyme's affinity for the substrate (Kₘ) and the maximum reaction rate (Vₘₐₓ).[3][10]
Procedure:
-
Determine Optimal Enzyme Concentration: First, perform an enzyme titration as described in the troubleshooting section (Q2) to find an enzyme concentration that gives a robust linear signal over time.[11]
-
Prepare Substrate Dilution Series: Create a series of substrate dilutions in assay buffer. A typical range is 0.1x to 10x the estimated Kₘ.[3]
-
Set Up Assay Plate: In a 96-well plate, add the optimal concentration of enzyme to each well.
-
Initiate Reactions: Add each substrate dilution to different wells to start the reactions. Include no-enzyme controls for each substrate concentration to account for any substrate-dependent background.
-
Measure Fluorescence: Immediately begin kinetic measurements as described in Protocol 3.1.
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀).
-
Plot V₀ versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., OriginPro, GraphPad Prism) to determine the values for Kₘ and Vₘₐₓ.[10]
-
Figure 3: Experimental workflow for determining Kₘ and Vₘₐₓ.
Troubleshooting Common Issues
Fluorogenic assays are highly sensitive, but can be prone to certain artifacts.[13] A systematic approach is key to resolving issues.[11]
Table 3: Troubleshooting Guide for Fluorogenic Enzyme Assays
| Issue | Potential Causes | Recommended Solutions |
|---|---|---|
| High Background Fluorescence | 1. Autofluorescent compounds or buffers. 2. Substrate instability/spontaneous hydrolysis. 3. Contamination with other proteases. | 1. Screen all assay components for intrinsic fluorescence; subtract background if necessary.[14] 2. Prepare fresh substrate for each experiment; avoid repeated freeze-thaw cycles.[14] 3. Use high-purity reagents and sterile labware.[3][14] |
| Low or No Signal | 1. Inactive enzyme (improper storage/handling). 2. Suboptimal enzyme or substrate concentration. 3. Incorrect instrument settings (wavelengths, gain).[11] | 1. Run a positive control with a known active enzyme.[11] 2. Perform enzyme and substrate titrations to find optimal concentrations.[11] 3. Verify excitation/emission wavelengths and optimize the reader's gain setting.[11] |
| Non-linear Reaction Progress | 1. Substrate depletion (enzyme concentration too high). 2. Inner Filter Effect (IFE) at high substrate concentrations. 3. Photobleaching of the fluorophore. | 1. Reduce enzyme concentration; ensure measurements are in the initial linear phase.[11] 2. Reduce substrate concentration or apply mathematical correction formulas.[3][15] 3. Reduce excitation light intensity or exposure time; use more photostable dyes. |
| High Well-to-Well Variability | 1. Pipetting errors. 2. Improper mixing of reagents. 3. Temperature gradients across the plate. | 1. Use calibrated pipettes; prepare a master mix for common reagents.[12] 2. Ensure all components are thoroughly mixed before dispensing.[12] 3. Ensure the plate is uniformly heated before and during the reading. |
This table is a synthesis of information from multiple troubleshooting guides.[3][11][12][14]
Figure 4: A simplified logic diagram for troubleshooting assay signal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. scitechnol.com [scitechnol.com]
- 3. benchchem.com [benchchem.com]
- 4. FRET Peptides for Enzyme Assays & Kinetic Characterization | Blog | Biosynth [biosynth.com]
- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. bachem.com [bachem.com]
- 8. FRET Substrates [anaspec.com]
- 9. FRET Substrates [eurogentec.com]
- 10. Protease assays using synthetic fluorogenic peptides [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 14. benchchem.com [benchchem.com]
- 15. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: MCA-SEVNLDAEFR-K(Dnp)-RR, Amide for BACE-1 Activity Measurement
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate MCA-SEVNLDAEFR-K(Dnp)-RR, amide, for the measurement of β-secretase (BACE-1) activity. This document details the substrate's mechanism of action, experimental protocols for its use, and relevant data for researchers in neurodegenerative disease and drug discovery.
Introduction to this compound
The fluorogenic substrate, with the sequence Mca-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Lys(Dnp)-Arg-Arg-NH₂, is a specialized tool for the sensitive and continuous measurement of BACE-1 enzymatic activity. This peptide sequence is derived from the "Swedish" mutation of the amyloid precursor protein (APP), which is known to be cleaved more efficiently by BACE-1.[1][2][3] The cleavage of APP by BACE-1 is the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[4]
The substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET). It incorporates a fluorescent reporter, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp to the Mca group quenches the latter's fluorescence. Upon cleavage by BACE-1 at the Leu-Asp bond, the Mca-containing fragment is liberated from the quencher, resulting in a measurable increase in fluorescence intensity. This increase is directly proportional to the BACE-1 activity.
Data Presentation
Table 1: Typical BACE-1 Assay Parameters
| Parameter | Typical Value/Condition | Notes |
| Enzyme | Recombinant Human BACE-1 | Purity and activity should be verified. |
| Substrate Concentration | 1-20 µM | Optimal concentration should be determined by substrate titration. |
| Assay Buffer | 50 mM Sodium Acetate (B1210297), pH 4.5 | The acidic pH is optimal for BACE-1 activity. |
| Incubation Temperature | 37°C | |
| Incubation Time | 30-120 minutes | For endpoint assays. Kinetic assays monitor fluorescence over time. |
| Detection Wavelengths | Excitation: ~320-328 nm, Emission: ~393-420 nm | Wavelengths should be optimized for the specific fluorometer. |
Table 2: Components of a Typical BACE-1 Activity Assay
| Component | Example Concentration/Volume | Purpose |
| BACE-1 Enzyme | 10-50 ng/well | Catalyzes substrate cleavage. |
| Fluorogenic Substrate | 5-10 µM | The molecule that is cleaved to produce a fluorescent signal. |
| Assay Buffer | to final volume | Maintains optimal pH and ionic strength. |
| BACE-1 Inhibitor | Variable | For positive control of inhibition and screening compounds. |
| Vehicle Control (e.g., DMSO) | <1% of final volume | To control for solvent effects of test compounds. |
| Test Compound | Variable | The compound being screened for BACE-1 inhibition. |
Experimental Protocols
The following is a detailed methodology for a typical BACE-1 activity assay in a 96-well plate format using the this compound substrate.
Reagent Preparation
-
Assay Buffer (50 mM Sodium Acetate, pH 4.5): Prepare by dissolving sodium acetate in distilled water and adjusting the pH to 4.5 with acetic acid.
-
BACE-1 Enzyme Stock Solution: Reconstitute lyophilized recombinant human BACE-1 in a buffer recommended by the supplier (e.g., 25 mM MES, pH 6.0, 10% glycerol). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution: Dissolve this compound in 100% DMSO to a stock concentration of 1-10 mM. Store in light-protected aliquots at -20°C.
-
BACE-1 Inhibitor Stock Solution: Prepare a stock solution of a known BACE-1 inhibitor (e.g., Statine-based inhibitors) in DMSO for use as a positive control for inhibition.
Assay Procedure
-
Prepare Working Solutions:
-
BACE-1 Enzyme Working Solution: Dilute the BACE-1 enzyme stock solution in cold Assay Buffer to the desired final concentration. Keep on ice.
-
Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration. Protect from light.
-
-
Assay Plate Setup (96-well black plate):
-
Blank Wells: Add Assay Buffer only.
-
Negative Control Wells (No Enzyme): Add Substrate Working Solution and Assay Buffer.
-
Positive Control Wells (Enzyme Activity): Add BACE-1 Enzyme Working Solution and Substrate Working Solution.
-
Inhibitor Control Wells: Add BACE-1 Enzyme Working Solution, a known BACE-1 inhibitor, and Substrate Working Solution.
-
Test Compound Wells: Add BACE-1 Enzyme Working Solution, the test compound, and Substrate Working Solution.
-
-
Reaction Initiation and Incubation:
-
Add all components except the substrate to the wells.
-
Initiate the reaction by adding the Substrate Working Solution to all wells except the blanks.
-
Mix gently by shaking the plate.
-
Incubate the plate at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Endpoint Assay: After the desired incubation time (e.g., 60 minutes), measure the fluorescence intensity using a microplate fluorometer with excitation at ~328 nm and emission at ~393 nm.
-
Kinetic Assay: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) over the desired reaction time. The rate of increase in fluorescence corresponds to the enzyme activity.
-
Data Analysis
-
Subtract the average fluorescence of the blank wells from all other readings.
-
For inhibitor screening, calculate the percentage of inhibition relative to the positive control (enzyme activity without inhibitor).
-
For kinetic studies, plot the rate of the reaction (change in fluorescence over time) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action
Caption: Mechanism of the FRET-based BACE-1 assay.
Experimental Workflow
Caption: Experimental workflow for a BACE-1 activity assay.
References
- 1. The Swedish APP mutation alters the effect of genetically reduced BACE1 expression on the APP processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Swedish mutation causes early-onset Alzheimer's disease by beta-secretase cleavage within the secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Swedish mutant APP-based BACE1 binding site peptide reduces APP β-cleavage and cerebral Aβ levels in Alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BACE1 and BACE2 enzymatic activities in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BACE-1 Assay Using MCA-SEVNLDAEFR-K(Dnp)-RR, amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-secretase 1 (BACE-1), an aspartic protease, is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides.[1][2][3] The accumulation of these peptides in the brain is a central event in the pathogenesis of Alzheimer's disease.[2][4][5][6] Consequently, BACE-1 has emerged as a prime therapeutic target for the development of inhibitors to treat this neurodegenerative disorder.[2][4][7][8] This document provides a detailed protocol for a BACE-1 activity assay using the specific FRET (Fluorescence Resonance Energy Transfer) substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide.[9][10][11]
The assay is based on the principle of FRET, where the substrate peptide is labeled with a fluorescent donor (MCA - Methoxycoumarin acetic acid) and a quencher (Dnp - Dinitrophenyl).[1][12][13] In the intact substrate, the proximity of the donor and quencher results in the suppression of the donor's fluorescence. Upon cleavage of the peptide by BACE-1, the donor and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1][13] This method provides a sensitive and continuous assay for measuring BACE-1 activity and is readily adaptable for high-throughput screening (HTS) of potential inhibitors.[1][4][14]
Signaling Pathway of Amyloid-β Production
Caption: Amyloidogenic processing of APP by BACE-1 and γ-secretase.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| BACE-1 (human recombinant) | Cayman Chemical (example) | 600072 | -80°C |
| This compound | MedChemExpress (example) | HY-P1859 | -20°C |
| BACE-1 Assay Buffer (10X) | Cayman Chemical (example) | 600071 | -80°C |
| BACE-1 Inhibitor (e.g., Verubecestat) | BPS Bioscience (example) | See website | -20°C |
| DMSO | Sigma-Aldrich | D8418 | RT |
| Black 96-well microplate | Corning (example) | 3686 | RT |
| UltraPure Water (HPLC-grade) | Various | - | RT |
Reagent Preparation
-
1X BACE-1 Assay Buffer: Dilute the 10X BACE-1 Assay Buffer to a 1X concentration with UltraPure water. For example, mix 1 mL of 10X buffer with 9 mL of water. This buffer typically consists of 50 mM sodium acetate, pH 4.5.[2]
-
BACE-1 Enzyme Solution: Thaw the recombinant BACE-1 enzyme on ice.[12] Dilute the enzyme to the desired concentration (e.g., 7.5-10 ng/µl) in 1X BACE-1 Assay Buffer.[12] Prepare this solution fresh and keep it on ice. Avoid repeated freeze-thaw cycles.[3][12]
-
Substrate Solution: Prepare a stock solution of this compound in DMSO.[9] Further dilute the stock solution to the desired final concentration in 1X BACE-1 Assay Buffer. The final concentration of DMSO in the assay should not exceed 1%.[13] Protect the substrate solution from light.[12]
-
Inhibitor Solutions: Prepare a stock solution of the BACE-1 inhibitor in DMSO. Create a series of dilutions of the inhibitor in 1X BACE-1 Assay Buffer to generate a concentration-response curve.
BACE-1 Activity Assay Protocol
The following protocol is designed for a 96-well plate format. It is recommended to perform all measurements in triplicate.
-
Plate Setup:
-
Blank wells: Add 90 µl of 1X BACE-1 Assay Buffer.[12]
-
Positive Control (100% activity) wells: Add 70 µl of a master mix containing 1X BACE-1 Assay Buffer and the BACE-1 peptide substrate.[12]
-
Inhibitor wells: Add 70 µl of the master mix to wells designated for inhibitor testing. Then add 10 µl of the various inhibitor dilutions.[12] For the positive control wells, add 10 µl of the diluent solution without the inhibitor.[12]
-
-
Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for any interaction between the enzyme and inhibitors.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µl of the diluted BACE-1 enzyme solution to the "Positive Control" and "Test Inhibitor" wells.[12]
-
Incubation and Measurement:
-
Kinetic Assay (Recommended): Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., room temperature or 37°C).[15] Measure the fluorescence intensity kinetically for a set period (e.g., 20-60 minutes) with readings taken at regular intervals (e.g., every 5 minutes).[12][15] The excitation and emission wavelengths for the MCA fluorophore are typically around 320-350 nm and 405-490 nm, respectively.[12][15]
-
Endpoint Assay: If a kinetic reading is not possible, incubate the plate at room temperature for a fixed time (e.g., 60 minutes), protected from light.[1][16] After incubation, stop the reaction (optional, a stop solution may be included in some kits) and read the final fluorescence intensity.[1]
-
Data Presentation
Table 1: Example Plate Layout for BACE-1 Inhibition Assay
| Well | Content | Volume (µL) |
| A1-A3 | Blank (Assay Buffer only) | 90 |
| B1-B3 | Positive Control (Enzyme + Substrate) | 90 |
| C1-C3 | Inhibitor [Concentration 1] | 100 |
| D1-D3 | Inhibitor [Concentration 2] | 100 |
| E1-E3 | Inhibitor [Concentration 3] | 100 |
| ... | ... | ... |
Table 2: Typical Assay Concentrations
| Component | Final Concentration Range |
| BACE-1 Enzyme | 5 - 20 ng/µL |
| This compound | 1 - 10 µM |
| BACE-1 Inhibitor | Varies (e.g., 0.1 nM - 10 µM) |
| DMSO | ≤ 1% |
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the blank wells from all other readings.
-
Percentage of Inhibition: Calculate the percentage of BACE-1 inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Positive Control Well)] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of BACE-1 activity.[7]
Experimental Workflow
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Visualization of Alzheimer’s Disease Related α-/β-/γ-Secretase Ternary Complex by Bimolecular Fluorescence Complementation Based Fluorescence Resonance Energy Transfer [frontiersin.org]
- 6. db.cngb.org [db.cngb.org]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - Immunomart [immunomart.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation of MCA-SEVNLDAEFR-K(Dnp)-RR, amide Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
MCA-SEVNLDAEFR-K(Dnp)-RR, amide is a highly sensitive fluorogenic substrate for β-secretase (BACE-1), a key enzyme implicated in the pathogenesis of Alzheimer's disease.[1][2] This substrate is a valuable tool for in vitro assays aimed at screening for BACE-1 inhibitors and for studying the enzyme's kinetics and activity. The peptide sequence is derived from the "Swedish" Lys-Met/Asn-Leu mutation of the amyloid precursor protein (APP) β-secretase cleavage site.[1]
The substrate's design is based on the principle of Förster Resonance Energy Transfer (FRET).[1][3] It incorporates a fluorescent donor, 7-methoxycoumarin (B196161) (Mca), at the N-terminus and a quenching acceptor, 2,4-dinitrophenyl (Dnp), on a lysine (B10760008) residue within the sequence.[1] In its intact state, the proximity of the Dnp quencher to the Mca fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage by BACE-1 between the leucine (B10760876) and aspartic acid residues, the Mca-containing fragment is liberated from the quenching effect of the Dnp moiety.[1] This separation leads to a significant and readily detectable increase in fluorescence intensity, providing a direct measure of BACE-1 activity.[1][3] The excitation and emission maxima for the liberated Mca fragment are approximately 325-328 nm and 393-420 nm, respectively.[2][3][4]
Proper preparation of the stock solution is critical for obtaining accurate and reproducible results in enzymatic assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈₆H₁₂₅N₂₇O₂₉ | [3][5] |
| Molecular Weight | ~2001.08 g/mol | [3][6][7] |
| Purity | ≥95% | [3][4] |
| Appearance | Freeze-dried solid | [1] |
| Solubility | Soluble in DMSO | [1][4] |
| Excitation Wavelength | 325 - 328 nm | [3][4] |
| Emission Wavelength | 393 - 420 nm | [2][3][4] |
| Storage (Powder) | -20°C to -80°C, desiccated and protected from light. | [1][3][6] |
| Storage (in DMSO) | -20°C for up to 1 month; -80°C for up to 6 months. | [6][7] |
Experimental Protocols
This section provides a detailed methodology for the preparation of a stock solution of this compound.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, molecular biology grade
-
Microcentrifuge tubes
-
Pipettes and sterile, nuclease-free pipette tips
-
Vortex mixer
-
Microcentrifuge
Protocol for Preparing a 10 mM Stock Solution:
-
Acclimatization: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the peptide.
-
Reconstitution: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Addition: Based on the amount of peptide provided by the manufacturer, calculate the volume of DMSO required to achieve a 10 mM stock solution. For example, to reconstitute 1 mg of the peptide (Molecular Weight ~2001.08 g/mol ), add approximately 50 µL of anhydrous DMSO.
-
Calculation: (Mass of peptide in g / Molecular Weight in g/mol ) / Desired concentration in mol/L = Volume in L
-
-
Dissolution: After adding the DMSO, cap the vial tightly and vortex gently for 1-2 minutes to ensure complete dissolution of the peptide. Visually inspect the solution to confirm that no particulate matter is present. If necessary, gentle sonication can be used to aid dissolution.[8]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6][7] The stock solution should be protected from light.
General Handling Recommendations:
-
Due to the hygroscopic nature of the lyophilized peptide, it should be stored in a desiccator.
-
When preparing working solutions for enzymatic assays, dilute the DMSO stock solution in the appropriate aqueous assay buffer immediately before use.
-
Ensure that the final concentration of DMSO in the assay does not exceed a level that would inhibit enzyme activity (typically <1-5%). A vehicle control (assay buffer with the same final concentration of DMSO) should be included in all experiments.
Visualizations
Caption: Workflow for the preparation and use of the this compound stock solution.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. Mca-SEVNLDAEFR-K(Dnp)-RR-NH2 acetate - Immunomart [immunomart.com]
- 3. genscript.com [genscript.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for BACE-1 Assay Using Fluorogenic Substrate MCA-SEVNLDAEFR-K(Dnp)-RR, amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-secretase 1 (BACE-1), an aspartyl protease, is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ in the brain is a central event in the pathophysiology of Alzheimer's disease. Consequently, BACE-1 is a prime therapeutic target for the development of disease-modifying drugs. The fluorogenic peptide, MCA-SEVNLDAEFR-K(Dnp)-RR, amide, is a highly specific substrate used for the sensitive and continuous measurement of BACE-1 activity. This document provides detailed application notes and a comprehensive protocol for utilizing this substrate in a BACE-1 enzymatic assay.
This substrate is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence is derived from the Swedish mutation of the amyloid precursor protein (APP), which is known to be cleaved more efficiently by BACE-1. The peptide is flanked by a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (MCA), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In the intact substrate, the proximity of the Dnp quencher to the MCA fluorophore results in the suppression of fluorescence. Upon cleavage of the peptide by BACE-1, the MCA and Dnp moieties are separated, leading to a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity of BACE-1.
Optimal Concentration of this compound
The optimal concentration of the this compound substrate is a critical parameter for a successful BACE-1 assay. A final concentration of 10 µM has been validated in protocols from leading suppliers for routine BACE-1 activity measurements and inhibitor screening.
For specific applications, such as detailed kinetic studies or high-throughput screening, it is advisable to perform a substrate titration to determine the Michaelis-Menten constant (Km) under your specific experimental conditions. The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). For inhibitor screening assays, a substrate concentration at or below the Km is often preferred to sensitively detect competitive inhibitors.
Data Presentation
The following tables summarize the key quantitative data for the BACE-1 assay using this compound.
| Parameter | Recommended Value | Notes |
| Substrate | This compound | R&D Systems, Catalog # ES004 or equivalent |
| Final Substrate Concentration | 10 µM | A good starting point for most applications. |
| Recombinant Human BACE-1 | 10 ng/µL (final concentration) | Concentration may need optimization based on enzyme activity lot. |
| Assay Buffer | 0.1 M Sodium Acetate (B1210297), pH 4.0 | The acidic pH is optimal for BACE-1 activity. |
| Incubation Time | 5 minutes (kinetic read) | For endpoint assays, 60-120 minutes is common. |
| Incubation Temperature | 37°C | |
| Excitation Wavelength | 320 nm | |
| Emission Wavelength | 405 nm | |
| Assay Plate | Black, opaque 96-well or 384-well plate | To minimize background fluorescence and light scattering. |
Experimental Protocols
This section provides a detailed methodology for performing a BACE-1 enzymatic assay in a 96-well format.
Reagent Preparation
-
Assay Buffer (0.1 M Sodium Acetate, pH 4.0):
-
Dissolve 8.2 g of sodium acetate (anhydrous) in 900 mL of deionized water.
-
Adjust the pH to 4.0 using glacial acetic acid.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
-
Substrate Stock Solution (1 mM):
-
The substrate is typically supplied as a lyophilized powder.
-
Reconstitute the entire vial with DMSO to a stock concentration of 1 mM.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
BACE-1 Enzyme Stock Solution:
-
Reconstitute lyophilized recombinant human BACE-1 in the recommended buffer (e.g., sterile water or PBS) to a stock concentration of 100 ng/µL.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Assay Procedure
-
Prepare Working Solutions:
-
2X Substrate Solution (20 µM): Dilute the 1 mM substrate stock solution 1:50 in Assay Buffer. For example, add 10 µL of 1 mM substrate to 490 µL of Assay Buffer.
-
2X Enzyme Solution (20 ng/µL): Dilute the 100 ng/µL BACE-1 enzyme stock solution 1:5 in Assay Buffer. For example, add 10 µL of 100 ng/µL enzyme to 40 µL of Assay Buffer. Prepare this solution fresh just before use and keep on ice.
-
Inhibitor Solutions (if applicable): Prepare a 2X concentration of your test compounds in Assay Buffer containing a final DMSO concentration that is compatible with the assay (typically ≤1%).
-
-
Assay Plate Setup (Total Volume = 100 µL/well):
-
Substrate Blank (for background fluorescence):
-
50 µL of Assay Buffer
-
50 µL of 2X Substrate Solution
-
-
Enzyme Control (100% activity):
-
50 µL of 2X Enzyme Solution
-
50 µL of 2X Substrate Solution
-
-
Inhibitor Wells:
-
50 µL of 2X Inhibitor Solution
-
50 µL of 2X Enzyme Solution (add this to initiate the reaction)
-
-
-
Reaction and Measurement:
-
Add all components except the final one to be added (either enzyme or substrate to start the reaction) to the wells of a black 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the final component (e.g., 50 µL of 2X Enzyme Solution to the inhibitor and control wells, and 50 µL of Assay Buffer to the blank).
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 5 minutes (or longer for slower reactions) with excitation at 320 nm and emission at 405 nm. For endpoint assays, incubate the plate for a fixed time (e.g., 60 minutes) at 37°C, protected from light, and then read the fluorescence.
-
Data Analysis
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for the enzyme control and inhibitor wells.
-
Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] * 100
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
Mandatory Visualizations
BACE-1 Enzymatic Reaction and FRET Principle
Caption: Principle of the BACE-1 FRET-based enzymatic assay.
Experimental Workflow for BACE-1 Assay
Caption: Step-by-step workflow for the BACE-1 enzymatic assay.
Kinetic Assay of BACE-1: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing a kinetic assay of β-secretase 1 (BACE-1) using the fluorogenic substrate MCA-SEVNLDAEFR-K(Dnp)-RR, amide. This document outlines the assay principle, provides detailed experimental protocols, and presents relevant data to facilitate research and drug development efforts targeting BACE-1, a key enzyme in the pathogenesis of Alzheimer's disease.
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a transmembrane aspartyl protease that plays a critical role in the amyloidogenic pathway.[1][2] It is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are the primary components of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[1][2] The enzymatic activity of BACE-1 is a key target for the development of therapeutic inhibitors to treat this neurodegenerative disorder.
This protocol describes a sensitive and continuous fluorometric assay for measuring BACE-1 activity. The assay utilizes a specific peptide substrate, this compound, which is designed based on the "Swedish" mutant of the amyloid precursor protein (APP), a sequence known to be efficiently cleaved by BACE-1. The substrate is labeled with a fluorescent donor, 7-methoxycoumarin-4-acetyl (MCA), and a quencher, 2,4-dinitrophenyl (Dnp). In the intact peptide, the fluorescence of MCA is quenched by the proximity of the Dnp group through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by BACE-1, the MCA-containing fragment is liberated from the quencher, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity.
Data Presentation
While specific kinetic constants (Km and Vmax) for the exact substrate this compound were not explicitly found in the reviewed literature, the following table summarizes typical kinetic parameters for BACE-1 with closely related fluorogenic substrates. This data is provided for comparative purposes.
| Substrate Sequence | Fluorophore/Quencher | Km (µM) | Vmax or kcat | Source |
| SEVKM/DAEFR | Not Specified | 7 | kcat = 0.002 s⁻¹ | |
| SEVNL/DAEFR | Not Specified | 9 | kcat = 0.02 s⁻¹ | |
| VVEVDA/AVTP | Not Specified | 1 | kcat = 0.004 s⁻¹ | |
| Casein-FITC | FITC | 0.110 | Not Specified |
Note: Kinetic parameters can vary depending on assay conditions such as pH, temperature, and buffer composition.
Experimental Protocols
This section provides a detailed methodology for performing the kinetic assay of BACE-1.
Materials and Reagents
-
Recombinant human BACE-1 enzyme
-
BACE-1 fluorogenic substrate: this compound
-
BACE-1 Assay Buffer: 50 mM Sodium Acetate (B1210297), pH 4.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
BACE-1 inhibitor (optional, for control experiments)
-
96-well black microplates, preferably with a flat bottom
-
Microplate fluorometer capable of excitation at ~320-345 nm and emission at ~405-500 nm
Reagent Preparation
-
BACE-1 Assay Buffer (50 mM Sodium Acetate, pH 4.5): Prepare a 0.2 M solution of sodium acetate and adjust the pH to 4.5 using acetic acid. Dilute to a final concentration of 50 mM with dH₂O.
-
BACE-1 Substrate Stock Solution: Dissolve the this compound substrate in DMSO to create a stock solution (e.g., 1-10 mM). Store aliquots at -20°C or -80°C, protected from light.
-
Working Substrate Solution: On the day of the experiment, thaw a substrate stock aliquot and dilute it to the desired final concentration in BACE-1 Assay Buffer. The optimal substrate concentration should be determined empirically but is often in the range of the Km value.
-
BACE-1 Enzyme Working Solution: Thaw the recombinant BACE-1 enzyme on ice. Dilute the enzyme to the desired concentration in cold BACE-1 Assay Buffer immediately before use. The optimal enzyme concentration should be determined to ensure a linear reaction rate over the desired time course.
-
Inhibitor Solutions (Optional): Prepare a stock solution of the BACE-1 inhibitor in DMSO. Create serial dilutions in BACE-1 Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%).
Assay Procedure
-
Plate Setup: Add the following components to the wells of a 96-well black microplate:
-
Blank Wells: BACE-1 Assay Buffer only (to measure background fluorescence).
-
Negative Control Wells: BACE-1 Assay Buffer and the working substrate solution (to measure substrate auto-hydrolysis).
-
Positive Control Wells: BACE-1 Assay Buffer, working substrate solution, and BACE-1 enzyme working solution.
-
Inhibitor Wells: BACE-1 Assay Buffer, working substrate solution, BACE-1 enzyme working solution, and inhibitor solution.
-
-
Pre-incubation (for inhibitor studies): If testing inhibitors, pre-incubate the BACE-1 enzyme with the inhibitor for 15-30 minutes at 37°C before adding the substrate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the BACE-1 enzyme working solution to the appropriate wells. For inhibitor studies, initiate the reaction by adding the working substrate solution after the pre-incubation step.
-
Kinetic Measurement: Immediately place the microplate in a fluorometer pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes. Use an excitation wavelength of approximately 320-345 nm and an emission wavelength of 405-500 nm.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence intensity of the blank wells from all other readings.
-
Calculate Reaction Velocity: For each well, plot the fluorescence intensity versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.
-
Enzyme Activity Calculation: Convert the change in relative fluorescence units (RFU) per minute to the rate of substrate cleavage (e.g., pmol/min) using a standard curve of the free MCA fluorophore.
-
Kinetic Parameter Determination (Km and Vmax): To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of the substrate. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Inhibitor Potency (IC50): For inhibitor studies, plot the percentage of BACE-1 inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Visualizations
BACE-1 Signaling Pathways
Caption: BACE-1 Signaling Pathways.
Experimental Workflow for BACE-1 Kinetic Assay
Caption: BACE-1 Kinetic Assay Workflow.
References
high-throughput screening of BACE-1 inhibitors with MCA-SEVNLDAEFR-K(Dnp)-RR, amide
For Researchers, Scientists, and Drug Development Professionals
Topic: High-Throughput Screening of BACE-1 Inhibitors with MCA-SEVNLDAEFR-K(Dnp)-RR, amide
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of β-secretase 1 (BACE-1) inhibitors using the fluorogenic substrate this compound. This document outlines the assay principle, provides detailed experimental protocols, and presents data in a clear, structured format for easy interpretation.
Introduction
Beta-secretase 1 (BACE-1), an aspartic protease, is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides.[1][2][3][4] The accumulation of these peptides in the brain is a central event in the pathogenesis of Alzheimer's disease.[2][3][4] Consequently, the inhibition of BACE-1 is a primary therapeutic strategy for the treatment of this neurodegenerative disorder.[1][5] High-throughput screening (HTS) of large compound libraries is a crucial step in the discovery of novel BACE-1 inhibitors.
The use of a specific FRET (Fluorescence Resonance Energy Transfer) substrate, this compound, allows for a sensitive and efficient method to screen for potential BACE-1 inhibitors in a high-throughput format.[1][2]
Assay Principle
The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][2][6] The peptide substrate, this compound, incorporates a fluorescent donor group (MCA, 7-methoxycoumarin-4-acetyl) and a quenching acceptor group (Dnp, 2,4-dinitrophenyl).[7][8]
In the intact substrate, the close proximity of the Dnp quencher to the MCA fluorophore results in the quenching of the MCA fluorescence through FRET.[1][4] Upon cleavage of the peptide by BACE-1, the MCA fluorophore is separated from the Dnp quencher.[1][4] This separation disrupts FRET, leading to a significant increase in fluorescence intensity that is directly proportional to the enzymatic activity of BACE-1.[3][4] Potential inhibitors of BACE-1 will prevent or reduce the cleavage of the substrate, resulting in a lower fluorescence signal.
BACE-1 Signaling Pathway
The following diagram illustrates the role of BACE-1 in the amyloidogenic processing of the Amyloid Precursor Protein (APP).
Experimental Protocols
This section provides detailed protocols for a high-throughput screening assay of BACE-1 inhibitors using the this compound substrate. The assay can be performed in either a kinetic or endpoint mode.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) | Storage |
| Human Recombinant BACE-1 | BPS Bioscience | 71657 | -80°C |
| This compound Substrate | MedChemExpress | HY-P0205 | -20°C (protect from light) |
| BACE-1 Assay Buffer (50 mM Sodium Acetate, pH 4.5) | Sigma-Aldrich | S8625 | Room Temperature |
| BACE-1 Inhibitor (e.g., Statine-derived) | Enzyme Systems Products | STA-200 | -20°C |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 384-well black, flat-bottom plates | Corning | 3571 | Room Temperature |
Reagent Preparation
-
BACE-1 Enzyme Solution: Thaw the human recombinant BACE-1 enzyme on ice. Just before use, dilute the enzyme to the desired concentration (e.g., 0.3 units/µL) with cold BACE-1 Assay Buffer.[2] The optimal concentration should be determined empirically to achieve a linear reaction rate for the duration of the assay.
-
Substrate Solution: Dissolve the this compound substrate in DMSO to create a stock solution (e.g., 10 mM).[9] For the assay, dilute the stock solution to the desired final concentration (e.g., 10 µM) in BACE-1 Assay Buffer. This solution should be protected from light.[1][9]
-
Inhibitor/Compound Solutions: Dissolve test compounds and control inhibitors in 100% DMSO to create stock solutions. Serially dilute these stock solutions to the desired concentrations for the assay. The final DMSO concentration in the assay should not exceed 1% to avoid significant effects on enzyme activity.[1][4]
Assay Workflow
The following diagram outlines the high-throughput screening workflow.
Detailed Assay Protocol (384-well format)
-
Dispense Compounds: Add 0.5 µL of test compounds, positive control inhibitor, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Add Enzyme: Add 10 µL of the diluted BACE-1 enzyme solution to all wells except the "no enzyme" control wells. Add 10 µL of BACE-1 Assay Buffer to the "no enzyme" control wells.
-
Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of the BACE-1 substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume will be 20.5 µL.
-
Incubation: Incubate the plate at 37°C for 60 minutes.[2] The incubation time can be optimized based on the enzyme concentration to ensure the reaction remains in the linear range.[1]
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at approximately 325 nm and emission at approximately 393 nm.[10]
Data Analysis and Presentation
Calculation of Percent Inhibition
The percentage of BACE-1 inhibition by the test compounds can be calculated using the following formula:
% Inhibition = [1 - (Fluorescenceinhibitor - Fluorescenceno enzyme) / (Fluorescencevehicle - Fluorescenceno enzyme)] x 100
Where:
-
Fluorescenceinhibitor is the fluorescence from wells containing the test compound.
-
Fluorescenceno enzyme is the background fluorescence from wells without BACE-1.
-
Fluorescencevehicle is the fluorescence from wells containing only DMSO (0% inhibition).
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. IC50 values are determined by performing a dose-response experiment where the BACE-1 activity is measured in the presence of serially diluted inhibitor concentrations. The resulting data are then plotted as percent inhibition versus the logarithm of the inhibitor concentration and fitted to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Representative Quantitative Data
The following table presents example IC50 values for known BACE-1 inhibitors, which can be used as reference controls in the screening assay.
| Inhibitor Compound | Target | IC50 (nM) | Assay Type | Reference Substrate (if different) |
| Verubecestat | BACE-1 | 15 | FRET-based HTS | Not Specified |
| OM99-2 (Statine-based) | BACE-1 | 2.5 | Homogeneous Time-Resolved Fluorescence | APP Swedish-synthetic peptide |
| Inhibitor IV | BACE-1 | 10 | FRET-based | Not Specified |
| LY2811376 | BACE-1 | 26 | Cell-based | Endogenous APP |
Note: The IC50 values can vary depending on the specific assay conditions, substrate, and enzyme concentrations used.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | - Autofluorescence of test compounds- Contaminated reagents or plate | - Run a control with compounds alone to measure their intrinsic fluorescence.- Use fresh reagents and high-quality black plates. |
| Low signal-to-background ratio | - Insufficient enzyme activity- Substrate concentration too low | - Increase the enzyme concentration or incubation time (while ensuring linearity).- Optimize the substrate concentration (typically around the Km value). |
| High well-to-well variability | - Inaccurate pipetting- Incomplete mixing | - Use calibrated pipettes and ensure proper mixing after each addition. |
| Assay drift over time | - Temperature fluctuations- Photobleaching of the substrate | - Maintain a stable incubation temperature.- Protect the substrate and plate from light as much as possible. |
Conclusion
The described high-throughput screening assay using the fluorogenic substrate this compound provides a robust and sensitive method for the identification and characterization of BACE-1 inhibitors. The detailed protocols and data analysis guidelines presented in these application notes are intended to facilitate the successful implementation of this assay in a drug discovery setting, ultimately aiding in the development of potential therapeutics for Alzheimer's disease.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Secretase 1 (BACE 1) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
Application Notes for the Fluorogenic BACE-1 Substrate: MCA-SEVNLDAEFR-K(Dnp)-RR, amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCA-SEVNLDAEFR-K(Dnp)-RR, amide is a highly specific, internally quenched fluorogenic peptide substrate for the enzyme Beta-secretase 1 (BACE-1), also known as β-site amyloid precursor protein cleaving enzyme 1. This substrate's sequence is derived from the "Swedish" mutation (KM/NL) of the Amyloid Precursor Protein (APP), which is known to be cleaved with significantly higher efficiency by BACE-1 compared to the wild-type sequence.[1] Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET), making it an invaluable tool for the kinetic analysis of BACE-1 activity and for high-throughput screening (HTS) of potential inhibitors.
The cleavage of APP by BACE-1 is the rate-limiting step in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides.[2] The aggregation of these peptides forms the amyloid plaques characteristic of Alzheimer's disease pathology. Therefore, the inhibition of BACE-1 is a primary therapeutic target in Alzheimer's disease research.
Principle of Detection: The substrate incorporates a fluorophore, 7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp), at opposite ends of the cleavage site. In the intact peptide, the close proximity of the Dnp group quenches the fluorescence of the Mca group. Upon enzymatic cleavage of the peptide bond between Leucine (L) and Aspartic acid (D) by BACE-1, the fluorophore and quencher are separated. This separation disrupts the FRET, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to BACE-1 activity.
Physicochemical and Spectroscopic Properties
The fundamental properties of the substrate are essential for accurate experimental design and data interpretation.
| Property | Value | Reference |
| Full Sequence | Mca-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Lys(Dnp)-Arg-Arg-NH2 | [3] |
| Molecular Formula | C86H125N27O29 | |
| Molecular Weight | ~2001.08 g/mol | |
| Excitation Wavelength | ~325 nm | [3] |
| Emission Wavelength | ~393 nm | [3] |
| Storage | Store at -20°C, protect from light. Aliquot to avoid repeated freeze-thaw cycles. | [3] |
| Solubility | Soluble in DMSO. Prepare a concentrated stock solution (e.g., 1-10 mM) in DMSO. |
Enzyme Kinetics and Inhibitor Data
This substrate is specifically designed for BACE-1 and is processed efficiently. The kinetic parameters quantify the interaction between the enzyme and the substrate.
Table 1: Kinetic Parameters for BACE-1 with FRET Substrates
| Enzyme | Substrate Sequence | kcat/Km (h⁻¹nM⁻¹) | Notes | Reference |
| Human BACE-1 | APPΔNL (Swedish) with MCA/DNP | 0.12 | The APPΔNL substrate is highly analogous or identical to this compound. | [3] |
| Human BACE-2 | APPΔNL (Swedish) with MCA/DNP | 0.14 | Shows similar efficiency, highlighting the need for specific inhibitors. | [3] |
Table 2: Example IC50 Values of BACE-1 Inhibitors
| Inhibitor | IC50 Value | Assay Conditions | Reference |
| BACE-1 Inhibitor IV (EMD Biosciences) | Potent Inhibitor | Specific concentration-dependent inhibition observed. | [3] |
| Icaritin (ICT) | 28.50 μM | Determined using a commercial BACE-1 FRET assay kit. | [4] |
| Compound 13 (Novel Scaffold) | 136 µM | Identified via in silico screening and confirmed with in vitro enzymatic assay. | [5] |
Diagrams and Workflows
Amyloid Precursor Protein (APP) Processing Pathway
The diagram below illustrates the two main pathways for APP processing. The amyloidogenic pathway, initiated by BACE-1, leads to the formation of Aβ peptides. The non-amyloidogenic pathway, initiated by α-secretase, precludes Aβ formation.
FRET Substrate Mechanism of Action
This diagram shows how enzymatic cleavage of the substrate leads to a fluorescent signal.
Experimental Workflow for BACE-1 Inhibitor Screening
This workflow outlines the key steps for screening potential BACE-1 inhibitors using the fluorogenic substrate.
Experimental Protocols
Protocol 1: Determination of BACE-1 Kinetic Parameters (Km and Vmax)
This protocol describes how to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of BACE-1 with the substrate.
1. Reagents and Materials:
-
BACE-1 Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
Substrate Stock Solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM. Store in aliquots at -20°C.
-
Recombinant Human BACE-1: Prepare a working stock solution in Assay Buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 0.5-5 nM), to be optimized for linear reaction kinetics.
-
Microplate: Black, opaque 96-well or 384-well plates suitable for fluorescence measurements.
-
Fluorescence Plate Reader: Capable of excitation at ~325 nm and emission at ~393 nm, with temperature control at 37°C.
2. Procedure:
-
Prepare Substrate Dilutions: Create a serial dilution of the substrate in Assay Buffer. A typical range would be from 0.1 µM to 20 µM (e.g., 0, 0.5, 1, 2, 5, 10, 15, 20 µM). Note that the final DMSO concentration should be kept constant across all wells and should not exceed 1-2%.
-
Plate Setup: In a 96-well plate, add the components in the following order for a final volume of 100 µL:
-
70 µL of Assay Buffer.
-
10 µL of each substrate dilution (or buffer for blank).
-
10 µL of Assay Buffer (for reactions without enzyme).
-
-
Pre-warm Plate: Incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add 10 µL of the BACE-1 enzyme working solution to each well (except the "no enzyme" blank).
-
Measure Fluorescence: Immediately place the plate in the reader (pre-set to 37°C) and begin kinetic measurements. Record fluorescence intensity every minute for 30-60 minutes.
3. Data Analysis:
-
Calculate Initial Velocity (V₀): For each substrate concentration, determine the initial rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot (in Relative Fluorescence Units (RFU)/min).
-
Convert RFU to Molarity: If a standard curve of the free Mca fluorophore is available, convert V₀ from RFU/min to M/min.
-
Determine Km and Vmax: Plot the initial velocity (V₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
Protocol 2: High-Throughput Screening (HTS) of BACE-1 Inhibitors
This protocol is optimized for screening a library of compounds to identify potential BACE-1 inhibitors.
1. Reagents and Materials:
-
Same as Protocol 1.
-
Test Compounds (Inhibitors): Dissolved in 100% DMSO.
-
Positive Control: A known BACE-1 inhibitor.
-
Negative Control: DMSO vehicle.
2. Procedure:
-
Plate Setup: For a final volume of 100 µL per well:
-
Add 80 µL of BACE-1 Assay Buffer.
-
Add 1 µL of test compound, positive control, or DMSO vehicle (negative control).
-
Add 10 µL of BACE-1 enzyme working solution.
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare Substrate: During the incubation, dilute the substrate stock solution in Assay Buffer to a working concentration equal to its Km (or a concentration between 5-10 µM if Km is not precisely known).
-
Initiate Reaction: Add 10 µL of the substrate working solution to all wells to start the reaction.
-
Measure Fluorescence: Immediately begin kinetic measurement at 37°C, recording fluorescence every 1-2 minutes for 30-60 minutes.
3. Data Analysis:
-
Calculate Reaction Rates: Determine the initial velocity (slope) for each well.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = (1 - (Rate_Inhibitor / Rate_NegativeControl)) * 100
-
Identify Hits: Compounds that show inhibition above a predefined threshold (e.g., >50%) are considered "hits."
-
Determine IC50: For hit compounds, perform a dose-response experiment with serial dilutions of the inhibitor to calculate the half-maximal inhibitory concentration (IC50). Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve.
References
- 1. Swedish mutant APP-based BACE1 binding site peptide reduces APP β-cleavage and cerebral Aβ levels in Alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-secretase 1 - Wikipedia [en.wikipedia.org]
- 3. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Novel BACE1 Inhibitors by Combination of Pharmacophore Modeling, Structure-Based Design and In Vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based BACE-1 Activity Assay Using Fluorescent Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-secretase 1 (BACE-1), an aspartyl protease, is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). This cleavage is the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[1][2][3][4] Consequently, BACE-1 is a prime therapeutic target for reducing Aβ production and potentially slowing disease progression.[4][5] This application note provides a detailed protocol for a cell-based assay to determine BACE-1 activity using a fluorogenic substrate. This method is suitable for screening and characterizing BACE-1 inhibitors in a cellular context.
The assay is based on the principle of Förster Resonance Energy Transfer (FRET).[1][2][6][7] A peptide substrate containing a fluorophore and a quencher, specifically designed for BACE-1 cleavage, is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE-1, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to BACE-1 activity.[2][6][7]
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. β-Secretase 1 (BACE 1) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 3. Monitoring β-Secretase Activity in Living Cells with a Membrane Anchored FRET Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bpsbioscience.com [bpsbioscience.com]
handling and storage instructions for MCA-SEVNLDAEFR-K(Dnp)-RR, amide.
For Researchers, Scientists, and Drug Development Professionals
These instructions provide detailed guidelines for the proper handling, storage, and use of the fluorogenic peptide substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide. Adherence to these protocols is crucial for maintaining the integrity, stability, and performance of the substrate in experimental assays.
Product Information
Product Name: this compound Molecular Formula: C₈₆H₁₂₅N₂₇O₂₉ Description: this compound is a FRET-based substrate for β-secretase (BACE1).[1][2] It contains a fluorescent reporter, 7-methoxycoumarin-4-acetyl (MCA), and a quencher, 2,4-dinitrophenyl (Dnp).[1][3] In its intact state, the fluorescence of MCA is quenched by the proximity of the Dnp group.[1][3] Upon enzymatic cleavage of the peptide backbone between the fluorophore and the quencher, the MCA group is liberated, resulting in a measurable increase in fluorescence.[1][3] Excitation/Emission Maxima: Approximately 325-328 nm / 393-420 nm.[2][3]
Handling and Storage
Proper handling and storage are critical to prevent degradation and ensure the longevity of the peptide substrate.
Initial Receipt and Inspection
Upon receiving the product, which is shipped as a lyophilized solid at room temperature, it is important to inspect the container for any damage.[2][4] The apparent volume of the lyophilized powder may vary but this is not indicative of the quantity.[4] Some hygroscopic peptides may appear as a gel or be difficult to see.[4]
Storage Conditions
To maintain the stability of the substrate, it is essential to store it under the recommended conditions. Both the lyophilized powder and the reconstituted solution are sensitive to temperature, light, and moisture.[5][6]
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C | Up to 1 year[7] | Store in a desiccated, dark environment.[1][5] For longer-term storage, -80°C is recommended and can extend stability for up to 2 years.[5][7] |
| In Solvent | -20°C | Up to 1 month[7] | Store in sealed, light-protected aliquots.[7][8] |
| In Solvent | -80°C | Up to 6 months[7] | Store in sealed, light-protected aliquots.[7] |
General Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the peptide.[4]
-
Work Environment: Handle the peptide in a clean, well-ventilated area.[4]
-
Light and Moisture Protection: This substrate is light-sensitive.[8] Protect from light at all times by using amber vials or by wrapping vials in foil. To avoid moisture condensation, allow the vial to warm to room temperature in a desiccator before opening.[6][9]
-
Inert Atmosphere: For long-term storage of the lyophilized powder, consider purging the vial with an inert gas like nitrogen or argon before sealing.[6][10]
Experimental Protocols
Reconstitution of the Peptide
Protocol for Preparing a Stock Solution:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation and moisture contamination.[6][9]
-
Solvent Selection: The peptide is soluble in DMSO and water.[1][2][7] For most applications, dissolving in high-purity, anhydrous DMSO is recommended to create a concentrated stock solution.
-
Dissolution: Carefully add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 1-10 mM). Gently vortex or pipette to ensure the peptide is fully dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes.[6][9]
-
Storage of Stock Solution: Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[7]
Enzyme Activity Assay Protocol
This protocol provides a general framework for using the this compound substrate to measure enzyme activity. Optimization of buffer components, substrate concentration, and enzyme concentration will be necessary for specific experimental conditions.
Materials:
-
This compound stock solution (in DMSO)
-
Purified enzyme preparation
-
Assay buffer (e.g., 50 mM Tris, pH 7.5)[8]
-
Black 96-well microtiter plate[8]
-
Fluorescence plate reader with appropriate filters for Ex/Em = 328/420 nm
Procedure:
-
Prepare Working Solutions:
-
Dilute the enzyme to the desired concentration in the assay buffer. Keep the enzyme on ice.[8]
-
Dilute the substrate stock solution to the desired final concentration in the assay buffer. It is important to ensure that the final concentration of DMSO in the assay is low (typically ≤1%) to avoid affecting enzyme activity.[11]
-
-
Assay Setup:
-
Pipette the diluted enzyme solution into the wells of the black 96-well plate.
-
Include appropriate controls, such as a no-enzyme control (assay buffer only) and a no-substrate control (enzyme and assay buffer).
-
-
Initiate the Reaction:
-
Add the diluted substrate solution to each well to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths (Ex/Em ≈ 328/420 nm).
-
Monitor the increase in fluorescence over time. Kinetic readings are often preferred to determine the initial reaction velocity.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage by determining the change in fluorescence intensity over time.
-
The activity of the enzyme can be quantified by comparing the reaction rates under different conditions or against a standard curve.
-
Visualized Workflows
Handling and Storage Workflow
The following diagram outlines the recommended workflow for handling and storing the this compound substrate.
Caption: Workflow for handling and storage of the peptide substrate.
Enzymatic Cleavage and Signal Generation
This diagram illustrates the mechanism of fluorescence generation upon enzymatic cleavage of the FRET substrate.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. genscript.com [genscript.com]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. jpt.com [jpt.com]
- 6. peptide.com [peptide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 9. genscript.com [genscript.com]
- 10. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 11. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Calculating BACE-1 Activity from Fluorescence Data
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), also known as β-secretase, is a key enzyme in the pathogenesis of Alzheimer's disease.[1][2] It catalyzes the initial and rate-limiting step in the production of amyloid-β (Aβ) peptides, which are the primary components of the amyloid plaques found in the brains of Alzheimer's patients.[1][2][3] Consequently, BACE-1 is a prime therapeutic target for the development of drugs aimed at reducing Aβ production.[1][4]
This document provides a detailed protocol for determining BACE-1 activity using a fluorescence resonance energy transfer (FRET) based assay. This method offers high sensitivity and is suitable for high-throughput screening of potential BACE-1 inhibitors.[5][6]
Principle of the Assay
The BACE-1 activity assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[6][7] A synthetic peptide substrate contains a fluorescent donor and a quenching acceptor molecule.[6] In the intact substrate, the quencher is in close proximity to the fluorophore, leading to the suppression of the fluorescence signal. When BACE-1 cleaves the peptide substrate, the fluorophore and the quencher are separated.[6][7] This separation disrupts the FRET, resulting in a significant increase in fluorescence intensity that is directly proportional to the enzyme's activity.[6]
BACE-1 Signaling Pathway
BACE-1 is a transmembrane aspartic protease that plays a crucial role in the amyloidogenic pathway.[1][2] It cleaves the Amyloid Precursor Protein (APP) at the β-site, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce the amyloid-β peptide (Aβ) and the APP intracellular domain (AICD).[1] Beyond its role in Aβ production, BACE-1 has also been shown to regulate the cAMP/PKA/CREB signaling pathway, which is important for memory and cognitive functions.[8]
BACE-1 mediated cleavage of APP in the amyloidogenic pathway.
Experimental Protocols
This protocol is designed for a 96-well plate format and can be adapted for kinetic or endpoint measurements.[9][10]
Materials and Reagents
| Reagent | Storage |
| BACE-1 Enzyme | -80°C |
| BACE-1 FRET Substrate | -20°C (protect from light) |
| Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5) | 4°C |
| BACE-1 Inhibitor (Control) | -20°C |
| Stop Solution | 4°C |
| 96-well black, flat-bottom plate | Room Temperature |
| Fluorescence Microplate Reader | N/A |
Reagent Preparation
-
Assay Buffer: Prepare 50 mM Sodium Acetate buffer and adjust the pH to 4.5. Store at 4°C.
-
BACE-1 Enzyme Working Solution: Just before use, dilute the BACE-1 enzyme to the desired concentration in cold Assay Buffer.[10] Keep on ice.
-
BACE-1 Substrate Working Solution: Thaw the FRET substrate and dilute it to the final concentration in Assay Buffer.[10] Protect from light.
-
BACE-1 Inhibitor Control: Prepare a stock solution of a known BACE-1 inhibitor in a suitable solvent (e.g., DMSO). Further dilute to the desired concentration in Assay Buffer.
Assay Procedure
The following procedure outlines the setup for negative controls, positive controls, inhibitor controls, and test compounds.
| Component | Blank (No Enzyme) | Positive Control (Enzyme Activity) | Inhibitor Control | Test Compound |
| Assay Buffer | 80 µL | 60 µL | 40 µL | 40 µL |
| Test Compound | - | - | - | 20 µL |
| BACE-1 Inhibitor | - | - | 20 µL | - |
| BACE-1 Enzyme | - | 20 µL | 20 µL | 20 µL |
| Pre-incubate for 10-15 minutes at 37°C | ||||
| BACE-1 Substrate | 20 µL | 20 µL | 20 µL | 20 µL |
| Total Volume | 100 µL | 100 µL | 100 µL | 100 µL |
-
Add the components in the order listed in the table to the wells of a 96-well plate.
-
Mix gently by shaking the plate for 30 seconds.
-
Kinetic Assay: Immediately place the plate in a fluorescence microplate reader and begin measuring the fluorescence intensity every 1-5 minutes for 30-60 minutes.[11]
-
Endpoint Assay: Incubate the plate at 37°C for 60-120 minutes, protected from light. After incubation, measure the fluorescence intensity.[10] A stop solution can be added to stabilize the signal if needed.[6][10]
Instrument Settings
-
Excitation Wavelength: 320-340 nm (or as recommended for the specific fluorophore)[10]
-
Emission Wavelength: 393-420 nm (or as recommended for the specific fluorophore)[7]
-
Temperature: 37°C
Data Analysis and Calculation of BACE-1 Activity
The raw fluorescence data is processed to determine the rate of substrate cleavage, which corresponds to BACE-1 activity.
Background Subtraction
Subtract the fluorescence of the "Blank (No Enzyme)" wells from all other wells to correct for background fluorescence from the substrate.[11]
Calculation of BACE-1 Activity
For kinetic assays, the rate of the reaction is determined by the slope of the linear portion of the fluorescence intensity versus time plot.
BACE-1 Activity (RFU/min) = (Fluorescence at Time 2 - Fluorescence at Time 1) / (Time 2 - Time 1)
For endpoint assays, the total change in fluorescence is used.
BACE-1 Activity (ΔRFU) = Fluorescence of Positive Control - Fluorescence of Blank
Calculation of Percent Inhibition
The inhibitory effect of test compounds is calculated by comparing the activity in the presence of the compound to the activity of the positive control.
% Inhibition = [1 - (Activity with Inhibitor / Activity of Positive Control)] x 100
A dose-response curve can be generated by plotting the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Experimental Workflow Diagram
Workflow for the BACE-1 fluorescence-based activity assay.
Summary of Quantitative Data
The following table provides typical concentration ranges and conditions for the BACE-1 activity assay. These may need to be optimized for specific experimental setups.
| Parameter | Typical Range |
| BACE-1 Enzyme Concentration | 0.1 - 0.5 units/µL[10] |
| FRET Substrate Concentration | 10 - 50 µM[10] |
| Incubation Temperature | 37°C[10] |
| Incubation Time (Endpoint) | 60 - 120 minutes[10] |
| Final Reaction Volume | 100 - 200 µL |
| pH | 4.5[10] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Substrate degradation | Aliquot and store substrate properly, protected from light. Prepare fresh working solutions. |
| Contaminated reagents or plate | Use fresh, high-quality reagents and plates. | |
| Low Signal | Insufficient enzyme or substrate concentration | Optimize enzyme and substrate concentrations. |
| Incorrect instrument settings | Verify excitation and emission wavelengths. | |
| Inactive enzyme | Ensure proper storage and handling of the enzyme. | |
| High Well-to-Well Variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations | Ensure uniform temperature across the plate during incubation. |
References
- 1. mdpi.com [mdpi.com]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer’s onset | VJDementia [vjdementia.com]
- 5. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. β-Secretase 1 (BACE 1) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 8. Alzheimer's β-Secretase (BACE1) Regulates the cAMP/PKA/CREB Pathway Independently of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. eurogentec.com [eurogentec.com]
Troubleshooting & Optimization
troubleshooting low signal in BACE-1 FRET assay.
This technical support center provides guidance for researchers, scientists, and drug development professionals who are troubleshooting low signal issues in their Beta-secretase 1 (BACE-1) Fluorescence Resonance Energy Transfer (FRET) assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a BACE-1 FRET assay?
A BACE-1 FRET assay is a biochemical method used to measure the enzymatic activity of BACE-1.[1][2] The assay utilizes a synthetic peptide substrate that contains two fluorophores: a donor and a quencher (acceptor).[1] In the intact substrate, the donor's fluorescence is absorbed by the quencher due to their proximity, resulting in a low fluorescence signal. When BACE-1 cleaves the substrate, the donor and quencher are separated, leading to an increase in the donor's fluorescence emission.[1][2] This increase in fluorescence is directly proportional to the BACE-1 activity.[1]
Q2: What are the typical excitation and emission wavelengths for a BACE-1 FRET assay?
The optimal excitation and emission wavelengths are dependent on the specific fluorophore pair used in the FRET substrate. For assays using a rhodamine derivative as the donor, typical settings are around 545 nm for excitation and 585 nm for emission.[1] For substrates with a 7-Methoxycoumarin-4-acetyl donor, the recommended wavelengths are approximately 320 nm for excitation and 405 nm for emission.[3] Always consult the manufacturer's data sheet for your specific substrate for the most accurate wavelength settings.
Q3: What can cause a low signal or no signal in my BACE-1 FRET assay?
Several factors can contribute to a low or absent signal. These can be broadly categorized into issues with reagents, assay conditions, and instrumentation. Common culprits include inactive enzyme, degraded substrate, incorrect buffer pH, presence of inhibitors in your sample, or improper instrument settings.
Q4: How much solvent (like DMSO) is tolerated in the assay?
The BACE-1 FRET assay can generally tolerate a certain percentage of organic solvents, which are often used to dissolve test compounds. Typically, up to 10% DMSO or 1% methanol (B129727) can be used without significantly compromising assay quality.[1] However, it is always recommended to test the effect of the solvent on enzyme activity as a control.
Troubleshooting Guide: Low Signal
This guide provides a systematic approach to diagnosing and resolving low signal issues in your BACE-1 FRET assay.
Diagram: Troubleshooting Logic for Low Signal
Caption: Troubleshooting workflow for low signal in BACE-1 FRET assays.
| Potential Cause | Question to Ask | Recommended Action |
| Inactive BACE-1 Enzyme | Has the enzyme been stored properly? Is it a fresh aliquot? | BACE-1 enzyme is sensitive to freeze-thaw cycles and should be stored at -80°C.[3] Use a new, un-thawed aliquot. Run a positive control with a known active enzyme to confirm activity. |
| Degraded FRET Substrate | Is the substrate solution fresh? Has it been protected from light? | The FRET substrate is photolabile and should be stored at -20°C, protected from light.[1] Prepare fresh substrate solution for each experiment. |
| Incorrect Reagent Concentration | Are the enzyme and substrate concentrations within the optimal range? | The final concentration of enzyme and substrate can significantly impact the signal. If the signal is too low, consider increasing the concentration of the substrate and/or the enzyme. |
| Suboptimal Assay Buffer pH | Has the pH of the assay buffer been verified? | BACE-1 has an optimal pH of around 4.5.[4] Ensure the assay buffer is at the correct pH. |
| Presence of Inhibitors | Is there a possibility of an inhibitor in the test compound or solvent? | Run a control reaction without the test compound to check for baseline enzyme activity. Also, run a solvent control to ensure the solvent itself is not inhibiting the enzyme. |
| Inadequate Incubation Time/Temperature | Has the reaction been incubated for a sufficient amount of time and at the correct temperature? | A typical incubation time is 60 minutes at room temperature or 1-2 hours at 37°C.[1] If the signal is low, you can extend the incubation time.[1] |
| Incorrect Fluorometer Settings | Are the excitation and emission wavelengths set correctly for the specific FRET pair? | Consult the manufacturer's protocol for the recommended wavelengths. Incorrect settings will lead to a low or no signal.[1] |
| Low Instrument Sensitivity | Is the fluorometer sensitive enough to detect the signal? | If using a less sensitive instrument, it may be necessary to increase the substrate concentration to enhance the dynamic range of the assay.[1] |
Experimental Protocols
Standard BACE-1 FRET Assay Protocol (Kinetic)
This protocol is a general guideline and may need to be optimized for your specific reagents and instrumentation.
Materials:
-
BACE-1 Enzyme
-
BACE-1 FRET Substrate
-
BACE-1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test Compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well black plate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a 3X working solution of the BACE-1 enzyme in BACE-1 Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot.
-
Prepare a 3X working solution of the BACE-1 FRET substrate in BACE-1 Assay Buffer. A typical final concentration is 250 nM.[1]
-
Prepare a 3X dilution series of your test compound in BACE-1 Assay Buffer.
-
-
Assay Plate Setup:
-
Add 10 µL of the 3X BACE-1 substrate to each well.
-
Add 10 µL of the 3X test compound (or assay buffer for control wells) to the appropriate wells.
-
Mix gently.
-
-
Initiate the Reaction:
-
To start the reaction, add 10 µL of the 3X BACE-1 enzyme solution to each well.
-
-
Fluorescence Reading:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.
-
Monitor the fluorescence in real-time (kinetic mode) for 60 minutes at room temperature.[1]
-
Diagram: BACE-1 FRET Assay Workflow
Caption: General workflow for a kinetic BACE-1 FRET assay.
Quantitative Data Summary
| Parameter | Typical Range/Value | Reference |
| BACE-1 Enzyme Concentration | 10-300 nM | [4] |
| FRET Substrate Concentration | 250 - 750 nM | [1] |
| Assay Buffer pH | 4.5 | [4] |
| Incubation Time | 60 - 120 minutes | [1] |
| Incubation Temperature | Room Temperature or 37°C | [1] |
| DMSO Tolerance | Up to 10% | [1] |
| Methanol Tolerance | Up to 1% | [1] |
References
BACE-1 Assay Technical Support Center: Troubleshooting High Background Fluorescence
Welcome to the technical support center for BACE-1 assays utilizing the fluorogenic substrate MCA-SEVNLDAEFR-K(Dnp)-RR, amide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly high background fluorescence, and to provide clear protocols for robust assay performance.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my BACE-1 FRET assay?
High background fluorescence in a BACE-1 FRET assay can originate from several sources:
-
Substrate Impurity or Degradation: The purity of the this compound substrate is critical. Impurities from synthesis or degradation during storage (e.g., exposure to light or repeated freeze-thaw cycles) can result in a sub-population of cleaved or partially quenched substrate, leading to an elevated initial fluorescence signal.[1]
-
Autofluorescence of Assay Components: Individual components of the assay, including the assay buffer, the BACE-1 enzyme preparation, or even the microplate itself, can exhibit intrinsic fluorescence at the excitation and emission wavelengths used for MCA.[1]
-
Non-Specific Binding: The substrate or enzyme may non-specifically bind to the wells of the microplate, which can contribute to the background signal.[1]
-
Inefficient Quenching: While the MCA-Dnp FRET pair is generally efficient, factors such as substrate conformation in a particular buffer can potentially reduce quenching efficiency, leading to a higher than expected fluorescence from the intact substrate.[2]
-
Light Scattering: Particulates or precipitated material in the assay wells can cause light scattering, which may be detected as background fluorescence.
Q2: How can I determine the source of the high background in my assay?
A systematic approach using appropriate controls is the most effective way to identify the source of high background fluorescence.[1][3][4] Essential controls include:
-
Blank Control: Contains all assay components except for the BACE-1 enzyme and the substrate. This measures the background fluorescence of the assay buffer and the microplate.
-
No-Enzyme Control: Contains the assay buffer and the substrate, but no enzyme. This control is crucial for assessing the level of fluorescence originating from the substrate itself (due to impurity, degradation, or inefficient quenching).
-
No-Substrate Control: Contains the assay buffer and the BACE-1 enzyme, but no substrate. This helps to determine if the enzyme preparation itself is contributing to the background fluorescence.[1]
By comparing the fluorescence signals from these controls, you can pinpoint the primary contributor to the high background.
Q3: What is the optimal pH for a BACE-1 activity assay?
BACE-1 is an aspartic protease with an acidic pH optimum. The recommended pH for BACE-1 activity assays is typically around 4.0 to 4.5.[5][6] Using a buffer in this pH range, such as sodium acetate, is critical for optimal enzyme activity.
Troubleshooting Guide: High Background Fluorescence
This guide provides a step-by-step approach to diagnosing and resolving high background fluorescence in your BACE-1 assay.
Problem: The fluorescence signal in the "no-enzyme" or "time-zero" wells is excessively high.
Below is a troubleshooting workflow to address this issue:
Caption: A flowchart for troubleshooting high background fluorescence.
Detailed Troubleshooting Steps:
-
Assess Substrate Quality:
-
Purity: Ensure you are using a high-purity (>95%) stock of this compound. Impurities can be inherently fluorescent.[1]
-
Storage and Handling: The substrate is light-sensitive.[7] It should be stored at -20°C or lower, protected from light, and aliquoted to avoid repeated freeze-thaw cycles. Prepare fresh dilutions of the substrate for each experiment.
-
Lot-to-Lot Variability: If the problem persists, consider testing a different lot of the substrate.
-
-
Evaluate Assay Buffer and Microplates:
-
Buffer Components: Prepare fresh assay buffer using high-purity reagents. Some buffer components can be a source of autofluorescence. Test the fluorescence of the buffer alone.
-
Microplates: Use black, non-treated microplates designed for fluorescence assays to minimize background. If high background persists, try a different brand or lot of plates.
-
-
Optimize Assay Conditions:
-
Substrate Concentration: While a higher substrate concentration can increase the reaction rate, it can also lead to higher background. Titrate the substrate concentration to find the optimal balance between signal and background.
-
Detergents: Including a low concentration of a non-ionic detergent like 0.01% Tween-20 in the assay buffer can help reduce non-specific binding of the substrate to the microplate.[1]
-
Experimental Protocols
Standard BACE-1 Activity Assay Protocol
This protocol is a general guideline. Optimal concentrations of enzyme and substrate may need to be determined empirically.
Materials:
-
Recombinant Human BACE-1
-
BACE-1 Substrate: this compound
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
BACE-1 Inhibitor (for control)
-
96-well solid black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the BACE-1 substrate in DMSO.
-
Dilute the BACE-1 enzyme and substrate to their final working concentrations in the assay buffer.
-
Prepare serial dilutions of the BACE-1 inhibitor.
-
-
Assay Setup:
-
Add the assay components to the wells of the 96-well plate as described in the table below.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the BACE-1 enzyme to all wells except the Blank and No-Enzyme controls.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence kinetically over 30-60 minutes, with readings every 1-2 minutes.
-
Excitation Wavelength: ~320-328 nm
-
Emission Wavelength: ~393-405 nm
-
-
Assay Plate Layout and Controls
A well-defined plate layout with appropriate controls is essential for accurate data interpretation and troubleshooting.
Caption: A typical workflow for a BACE-1 FRET assay.
Data Presentation
Table 1: Recommended Controls for BACE-1 Assay
| Control Type | BACE-1 Enzyme | BACE-1 Substrate | BACE-1 Inhibitor | Purpose |
| Blank | - | - | - | Measures background from buffer and plate. |
| No-Enzyme | - | + | - | Measures background from the substrate. |
| No-Substrate | + | - | - | Measures background from the enzyme preparation. |
| Positive | + | + | - | Represents 100% enzyme activity. |
| Inhibitor | + | + | + | Measures the effect of the test compound. |
Table 2: Typical Assay Component Concentrations
| Component | Stock Concentration | Final Assay Concentration |
| BACE-1 Enzyme | Varies | 5-10 ng/µL |
| Substrate | 1-10 mM in DMSO | 10-50 µM |
| DMSO | 100% | ≤ 1% |
Note: The optimal enzyme and substrate concentrations should be determined empirically for your specific assay conditions to ensure a linear reaction rate.[8]
By following these guidelines and utilizing the provided troubleshooting resources, researchers can effectively address issues of high background fluorescence and ensure the generation of reliable and reproducible data in their BACE-1 assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Membrane-Targeted Quantum Dot-Based BACE1 Activity Sensors for In Vitro and In Cellulo Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: MCA-SEVNLDAEFR-K(Dnp)-RR, amide FRET Substrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the FRET-based peptide substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide.
Understanding the MCA-Dnp FRET System
The peptide this compound is a tool for measuring protease activity. It utilizes Förster Resonance Energy Transfer (FRET), a mechanism where a fluorescent donor molecule, (7-Methoxycoumarin-4-yl)acetyl (MCA), transfers energy to a quencher molecule, 2,4-Dinitrophenyl (Dnp), when they are in close proximity. In the intact peptide, this energy transfer is efficient, and the fluorescence of MCA is quenched. When a protease cleaves the peptide sequence, MCA and Dnp are separated, disrupting FRET and leading to an increase in fluorescence. This increase in fluorescence is directly proportional to the enzyme's activity.[1]
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and how does it affect my experiments with this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the MCA group, upon exposure to light. This leads to a decrease in fluorescence signal over time, which can be mistaken for low enzyme activity or inhibitor efficacy. The primary mechanism involves the excited fluorophore reacting with molecular oxygen to produce reactive oxygen species (ROS), which then chemically damage the fluorophore.[2][3]
Q2: What are the optimal excitation and emission wavelengths for the MCA fluorophore?
A2: The MCA fluorophore has an excitation maximum at approximately 322 nm and an emission maximum at around 381-392 nm.[4][5] It is recommended to verify the optimal settings for your specific instrument.
Q3: How can I prevent photobleaching of the MCA fluorophore?
A3: Several strategies can be employed to minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a good signal-to-noise ratio.[2] Neutral density filters can be used to attenuate the light source.
-
Minimize Exposure Time: Limit the duration and frequency of light exposure.[2] For kinetic assays, use the shortest possible read times and intervals necessary to capture the reaction dynamics.
-
Use Antifade Reagents: For endpoint assays or microscopy, consider using commercially available antifade mounting media. These reagents contain scavengers that neutralize reactive oxygen species.[6]
-
Deoxygenate Solutions: In some experimental setups, removing dissolved oxygen from the assay buffer by bubbling with an inert gas like nitrogen can reduce photobleaching.[7]
Q4: Can the Dnp quencher be photobleached?
A4: While less common than fluorophore photobleaching, quenchers can also be susceptible to photodegradation under high-intensity illumination.[1] However, in typical FRET assays, the photobleaching of the donor (MCA) is the primary concern.
Q5: My fluorescence signal is decreasing even in the no-enzyme control. What could be the cause?
A5: A decreasing signal in the negative control is a strong indicator of photobleaching of the MCA fluorophore due to excessive exposure to the excitation light.[5] It could also be due to substrate instability in the assay buffer, though photobleaching is a more common cause.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High Background Fluorescence | Substrate degradation. | Test the stability of the substrate in the assay buffer without the enzyme. A significant increase in fluorescence over time indicates instability. |
| Autofluorescence from assay components or compounds. | Measure the fluorescence of the buffer, microplate, and any test compounds alone to identify sources of background signal. | |
| Low Signal-to-Noise Ratio | Suboptimal enzyme or substrate concentration. | Titrate the enzyme and substrate concentrations to find the optimal range for your assay. |
| Incorrect instrument settings. | Ensure the gain setting on the fluorescence reader is optimized. | |
| Photobleaching of the MCA fluorophore. | Reduce excitation light intensity, minimize exposure time, and consider using antifade reagents if applicable.[2] | |
| Signal Decreases Over Time in Controls | Photobleaching of the MCA fluorophore. | Decrease the intensity and duration of light exposure.[5] Increase the interval between readings in kinetic assays. |
| Inconsistent or Non-linear Reaction Kinetics | Inner filter effect at high substrate concentrations. | Work at lower, optically dilute concentrations of the substrate. |
| Substrate precipitation. | Ensure the peptide is fully dissolved. A small amount of DMSO can be used to aid solubility, but its effect on enzyme activity must be verified. | |
| Photodegradation of the substrate. | Protect the substrate from light during storage and handling. |
Experimental Protocols
General Protocol for a Continuous Kinetic Protease Assay
This protocol provides a general framework for measuring protease activity using this compound in a 96-well plate format. This substrate is particularly relevant for assays involving enzymes like BACE1.[2][7]
Materials:
-
This compound substrate
-
Purified protease
-
Assay Buffer (enzyme-specific)
-
Inhibitor (optional, for control)
-
Black 96-well microplate
-
Fluorescence plate reader with excitation at ~320 nm and emission at ~405 nm.[7]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound substrate in an appropriate solvent (e.g., DMSO).
-
Prepare working solutions of the substrate and enzyme in pre-warmed assay buffer.
-
If using inhibitors, prepare a working solution at the desired concentration.
-
-
Assay Setup:
-
Add the assay components to the wells of the 96-well plate. A typical setup includes:
-
Blank: Assay buffer only.
-
No-Enzyme Control: Substrate in assay buffer.
-
Positive Control: Substrate and enzyme in assay buffer.
-
Inhibitor Control: Substrate, enzyme, and inhibitor in assay buffer.
-
-
Keep the plate protected from light.[7]
-
-
Initiate the Reaction:
-
Add the enzyme solution to the appropriate wells to start the reaction.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each well.
-
The initial velocity of the reaction is determined from the slope of the linear portion of the curve.
-
Subtract the slope of the no-enzyme control from the slopes of the other reactions to correct for background fluorescence increase.
-
Visualizations
Logical Workflow for Troubleshooting Signal Loss
Caption: A flowchart for diagnosing and resolving issues of fluorescence signal loss.
Mechanism of FRET-Based Protease Assay
Caption: The mechanism of a FRET-based protease assay.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Quantitative fluorescence loss in photobleaching for analysis of protein transport and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrum [MCA (7-Methoxycoumarin-4-acetic acid)] | AAT Bioquest [aatbio.com]
- 5. Quenched Fluorescent Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 7. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: BACE-1 Activity Assays and DMSO Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues related to dimethyl sulfoxide (B87167) (DMSO) concentration in Beta-secretase 1 (BACE-1) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended final concentration of DMSO in a BACE-1 activity assay?
A1: The maximum tolerable DMSO concentration can vary depending on the specific assay kit and experimental conditions. However, most commercially available BACE-1 FRET (Fluorescence Resonance Energy Transfer) assay kits recommend keeping the final DMSO concentration at or below certain levels to avoid impacting enzyme activity and assay performance. For instance, some kits can tolerate up to 10% DMSO in the final reaction volume, while others suggest a maximum of 1% to 4%.[1][2][3] For cell-based assays, it is crucial to maintain a much lower final DMSO concentration, typically below 0.5%, to prevent cellular toxicity.
Q2: How can high concentrations of DMSO affect my BACE-1 assay results?
A2: High concentrations of DMSO can interfere with your BACE-1 assay in several ways:
-
Direct Enzyme Inhibition: DMSO can act as a competitive or mixed-type inhibitor for some enzymes, directly reducing BACE-1 activity.
-
Assay Component Precipitation: Many BACE-1 inhibitors are hydrophobic and are dissolved in 100% DMSO to create stock solutions. When these are diluted into aqueous assay buffers, a high final DMSO concentration can cause the inhibitor to precipitate, leading to inaccurate results.
-
Fluorescence Quenching: In fluorescence-based assays, high concentrations of DMSO can decrease the fluorescence yield of the reporter molecules, leading to an underestimation of enzyme activity.[4]
-
Alteration of Protein Conformation: DMSO can influence the three-dimensional structure of proteins, which may alter the enzymatic activity of BACE-1.
Q3: I am observing precipitation when I dilute my BACE-1 inhibitor stock solution into the assay buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. Here are some steps to troubleshoot this:
-
Lower the Final Concentration: Ensure the final concentration of your inhibitor is below its solubility limit in the assay buffer with the given final DMSO concentration.
-
Optimize Dilution Method: Add the inhibitor stock solution to the assay buffer while vortexing or mixing to promote rapid dispersion and prevent localized high concentrations that lead to precipitation.[2]
-
Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock in DMSO first to create intermediate stocks. Then, dilute these intermediate stocks into the assay buffer.[5]
-
Maintain a Low Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that maintains the solubility of your inhibitor, ideally below 0.5%.[2]
Q4: Should I include a DMSO vehicle control in my experiment?
A4: Absolutely. It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used.[5] This allows you to differentiate between the effect of the inhibitor and any potential effects of the solvent on BACE-1 activity.
Troubleshooting Guide
This section addresses specific issues you might encounter during your BACE-1 activity assays related to DMSO concentration.
| Problem | Possible Cause | Suggested Solution |
| Low BACE-1 activity in all wells, including positive controls. | The final DMSO concentration is too high, causing direct inhibition of the BACE-1 enzyme. | Prepare fresh reactions with a lower final DMSO concentration. Consult the manufacturer's protocol for the recommended DMSO tolerance of your specific assay kit. Typically, this is between 1% and 10%.[1][3] |
| Inconsistent or non-reproducible results for inhibitor dose-response curves. | The inhibitor is precipitating out of solution at higher concentrations due to low aqueous solubility. | Optimize the dilution strategy by adding the inhibitor stock to the assay buffer with vigorous mixing.[2] Consider preparing intermediate dilutions in DMSO before the final dilution into the aqueous buffer.[5] Ensure the final DMSO concentration is consistent across all wells. |
| Fluorescence signal is lower than expected across the entire plate. | High DMSO concentration is quenching the fluorescent signal.[4] | Reduce the final DMSO concentration in your assay. Always include a DMSO vehicle control to assess the baseline fluorescence in the presence of the solvent. |
| Unexpectedly high BACE-1 inhibition in the vehicle control wells. | The DMSO stock is contaminated or has degraded. | Use fresh, high-quality, anhydrous DMSO for preparing stock solutions. Store DMSO appropriately to prevent water absorption. |
Impact of DMSO Concentration on BACE-1 Activity (Illustrative Data)
While the exact impact can vary, the following table summarizes the generally observed effects of different final DMSO concentrations on in vitro BACE-1 activity assays.
| Final DMSO Concentration | Potential Impact on BACE-1 Activity | Recommendation |
| < 1% | Generally considered safe for most BACE-1 assays with minimal impact on enzyme activity.[2] | Recommended for most applications. |
| 1% - 5% | May be acceptable for some assays, but the potential for slight inhibition or fluorescence interference increases.[3] | Use with caution and always include a vehicle control. |
| 5% - 10% | Tolerated by some specific assay kits, but a higher risk of affecting enzyme kinetics and data accuracy.[1] | Only use if specified as acceptable by the assay manufacturer. |
| > 10% | Not recommended. Likely to cause significant enzyme inhibition and other assay artifacts. | Avoid. |
Experimental Protocols
Protocol for Preparing BACE-1 Inhibitor Working Solutions
This protocol describes the preparation of working solutions for a hydrophobic BACE-1 inhibitor.
-
Prepare a High-Concentration Stock Solution:
-
Weigh the required amount of the BACE-1 inhibitor powder.
-
Dissolve the powder in 100% anhydrous DMSO to achieve a high concentration stock (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.[2]
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
Perform serial dilutions of the high-concentration stock solution in 100% DMSO to create a series of intermediate stock concentrations. This helps in achieving a low final DMSO concentration in the assay plate.[5]
-
-
Prepare the Final Working Solution:
-
Pre-warm the BACE-1 assay buffer to the reaction temperature.
-
Add the required volume of the inhibitor stock solution (or intermediate dilution) to the assay buffer while vortexing to ensure rapid and uniform mixing.[2]
-
Crucially, ensure the final DMSO concentration in this working solution, and subsequently in the final assay well, remains within the recommended limits (ideally <1%).
-
General Protocol for a BACE-1 FRET Assay
This is a generalized protocol based on common FRET-based BACE-1 assay kits.[1][3][6][7] Always refer to the specific manufacturer's instructions for your kit.
-
Reagent Preparation:
-
Prepare the 1X Assay Buffer by diluting the provided concentrated buffer with deionized water.
-
Prepare the BACE-1 substrate solution by diluting the substrate stock (often in DMSO) in 1X Assay Buffer.
-
Prepare the BACE-1 enzyme solution by diluting the enzyme stock in 1X Assay Buffer. Keep the diluted enzyme on ice.
-
-
Assay Plate Setup:
-
Add your test compounds (dissolved in assay buffer with a low percentage of DMSO) to the appropriate wells of a 96-well black plate.
-
Include positive control wells (enzyme, no inhibitor) and inhibitor control wells (enzyme with a known BACE-1 inhibitor).
-
Include a vehicle control well containing the same final concentration of DMSO as the test compound wells.
-
Include a substrate control well (substrate, no enzyme) to measure background fluorescence.
-
-
Enzymatic Reaction:
-
Add the diluted BACE-1 enzyme solution to all wells except the substrate control well.
-
Add the BACE-1 substrate solution to all wells to initiate the reaction. Mix gently.
-
-
Signal Detection:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 345/500 nm or 490/520 nm, depending on the fluorophore) using a fluorescence microplate reader.
-
For a kinetic assay, take readings at regular intervals (e.g., every 5 minutes) for a specified period (e.g., 30-60 minutes).[6][8]
-
For an endpoint assay, incubate the plate for a set time (e.g., 60 minutes) at the recommended temperature (e.g., 37°C), then stop the reaction with a stop solution before reading the fluorescence.[1]
-
Visualizations
Caption: Workflow for preparing BACE-1 inhibitor solutions to minimize precipitation.
Caption: General workflow for a BACE-1 FRET-based activity assay.
Caption: A logical workflow for troubleshooting common DMSO-related issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Dimethyl sulfoxide decreases the fluorescence yield of the reaction between histamine and ortho-phthalaldehyde and may influence histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. abcam.com [abcam.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. eurogentec.com [eurogentec.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescence-Based Assays
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise ratio (S/N) in their fluorescence-based assays. A high S/N ratio is critical for obtaining sensitive, reliable, and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (S/N) in the context of fluorescence assays?
The signal-to-noise ratio is a measure that compares the level of the desired fluorescence signal to the level of background fluorescence (noise). A higher S/N ratio indicates a clearer and more reliable measurement, where the specific signal from the target of interest is easily distinguishable from non-specific background signals.
Q2: What are the common sources of high background noise in fluorescence assays?
High background noise can originate from several sources, broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from biological materials such as cells, tissues, and media components (e.g., collagen, NADH, riboflavin, and phenol (B47542) red).[1][2] Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can also induce autofluorescence.[1][2][3]
-
Instrumental Noise: Background signals generated by the instrument's optical and electronic components, such as light source fluctuations, detector noise (e.g., dark current, readout noise), and stray light.[4][5][6]
-
Reagent and Consumable Issues: Intrinsic fluorescence from buffers, solvents (like DMSO), or contaminated reagents can contribute to the background.[7] The microplate material itself, especially standard polystyrene, can also be a source of autofluorescence.[4][7]
-
Non-specific Binding: The fluorescent probe or antibodies may bind non-specifically to surfaces or other proteins in the sample.[7][8]
Q3: How can I determine the source of my background noise?
A systematic approach can help identify the primary source of noise:
-
Run Controls: Always include proper controls in your experiment. An unstained sample will reveal the level of autofluorescence.[1][9] A "buffer only" or "no enzyme" control can help identify background from reagents and consumables.[7]
-
System vs. Specimen Measurement: Acquire images with and without your specimen on the microscope. If the background intensity remains high without the specimen, the noise is likely from the imaging system. If the background is significantly lower without the specimen, the noise originates from the sample or its container.[5]
Q4: How does photobleaching affect my signal-to-noise ratio?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a decrease in fluorescence signal over time.[10][11] This can negatively impact the S/N ratio by reducing the signal intensity. While problematic, photobleaching can sometimes be intentionally used before staining to quench autofluorescence and improve the S/N ratio.[10][12][13]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your fluorescence-based assays.
Problem 1: High Background Fluorescence
High background can mask your specific signal, leading to poor sensitivity and inaccurate results.
| Potential Cause | Solution |
| Autofluorescence from Sample | - Spectral Separation: Choose fluorophores that emit in the far-red or near-infrared region ( >650 nm) where autofluorescence is typically lower.[2][9][14] - Chemical Quenching: Treat samples with quenching agents like Sudan Black B or Eriochrome Black T to reduce lipofuscin-induced autofluorescence.[2][12] Sodium borohydride (B1222165) can be used to reduce aldehyde-induced autofluorescence, though with mixed results.[1][2][3] Commercially available reagents like TrueVIEW® can also be effective.[2][15] - Photobleaching: Intentionally photobleach the sample with light before staining to reduce autofluorescence.[12] - Sample Preparation: Perfuse tissues with PBS prior to fixation to remove red blood cells, which are a source of autofluorescence.[2][3][9] |
| Autofluorescence from Reagents/Media | - Use Autofluorescence-Free Media: For live-cell imaging, use media free of phenol red and fetal bovine serum (FBS).[1][9] If FBS is necessary, reduce its concentration or substitute it with bovine serum albumin (BSA).[1] - High-Purity Reagents: Use high-purity, deionized water and analytical-grade reagents for all buffers and solutions.[7][16] |
| Fixation-Induced Autofluorescence | - Optimize Fixation: Use the lowest concentration of aldehyde fixative and the shortest fixation time necessary.[2][3] Glutaraldehyde induces more autofluorescence than paraformaldehyde, which in turn is worse than formaldehyde.[2][3] - Alternative Fixatives: Consider using organic solvents like ice-cold ethanol (B145695) or methanol (B129727) as an alternative to aldehyde-based fixatives.[1][9] |
| Non-specific Antibody Binding | - Blocking: Use appropriate blocking agents (e.g., BSA, serum from the secondary antibody host species) to minimize non-specific binding. Avoid blocking buffers with milk, goat serum, or BSA if using anti-goat or anti-bovine secondary antibodies.[17] - Washing: Optimize washing steps to effectively remove unbound antibodies. Most assays benefit from 3 to 5 wash cycles.[8] - Antibody Titration: Determine the optimal antibody concentration to maximize specific binding while minimizing non-specific interactions.[17][18] |
| Autofluorescence from Consumables | - Use Appropriate Plates: For plate-based assays, use black-walled, clear-bottom plates to reduce stray light and background fluorescence.[19] For microscopy, consider using glass-bottom dishes instead of plastic.[4] |
Problem 2: Low or Weak Fluorescence Signal
A weak signal can be difficult to distinguish from background noise, leading to a low S/N ratio.
| Potential Cause | Solution |
| Suboptimal Fluorophore | - Choose Brighter Dyes: Select fluorophores with high quantum yields and extinction coefficients (e.g., phycoerythrin (PE), allophycocyanin (APC)).[1] - Spectral Matching: Ensure the excitation and emission spectra of your fluorophore are well-matched to the filters and light source of your instrument.[19][20] |
| Low Antibody Concentration | - Antibody Titration: Perform a titration to determine the optimal concentration of your primary and secondary antibodies.[17] |
| Suboptimal Instrument Settings | - Optimize Gain/PMT Voltage: Increase the gain or photomultiplier tube (PMT) voltage to amplify the signal.[21][22] However, be aware that this also amplifies noise.[6][7] An automatic gain adjustment on the sample with the highest expected signal is often recommended.[22] - Increase Integration Time/Exposure Time: A longer integration or exposure time allows the detector to collect more photons, increasing the signal.[19][23] - Adjust Bandwidth: In most cases, a bandwidth of 15-20 nm for both excitation and emission provides a good balance between signal intensity and spectral resolution.[20] |
| Inefficient Staining | - Check Antibody Compatibility: Ensure your primary antibody is validated for your specific application and is compatible with your sample's species.[17] - Permeabilization (for intracellular targets): If targeting an intracellular protein, ensure proper cell permeabilization.[24] |
| Photobleaching | - Minimize Light Exposure: Reduce the intensity and duration of light exposure. Use neutral density filters to attenuate the excitation light.[10][11] - Use Antifade Reagents: Mount your samples in a mounting medium containing an antifade agent.[17] - Use Photostable Dyes: Choose fluorophores that are more resistant to photobleaching (e.g., Alexa Fluor or DyLight dyes).[10] |
Experimental Protocols
Protocol 1: Antibody Titration for Optimal Concentration
Objective: To determine the optimal dilution of a primary or secondary antibody that provides the highest signal-to-noise ratio.
Methodology:
-
Prepare a series of dilutions of your antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800, etc.) in your staining buffer.
-
Prepare replicate samples (cells or tissue sections) for each dilution, including a negative control (no primary antibody).
-
Follow your standard immunofluorescence staining protocol, incubating the samples with the different antibody dilutions.
-
After staining, acquire images or read the fluorescence intensity using consistent instrument settings for all samples.
-
Quantify the mean fluorescence intensity of the specific signal and the background for each dilution.
-
Calculate the signal-to-noise ratio for each dilution (S/N = Mean Signal Intensity / Mean Background Intensity).
-
Plot the S/N ratio against the antibody dilution. The optimal dilution is the one that gives the highest S/N ratio.
Protocol 2: Evaluating Autofluorescence Reduction Methods
Objective: To compare the effectiveness of different methods for reducing sample autofluorescence.
Methodology:
-
Prepare multiple identical unstained samples.
-
Treat each sample with a different autofluorescence reduction method:
-
Control: No treatment.
-
Sodium Borohydride: Incubate with a freshly prepared solution of sodium borohydride (e.g., 1 mg/mL in PBS) for a specified time (e.g., 3 x 10 minutes).
-
Sudan Black B: Incubate with a 0.1% Sudan Black B solution in 70% ethanol for 10-30 minutes.
-
Commercial Quenching Reagent: Follow the manufacturer's instructions.
-
-
Wash the samples thoroughly.
-
Acquire images of each sample using the same instrument settings across different fluorescence channels (e.g., blue, green, red).
-
Measure the mean fluorescence intensity of the background in each image.
-
Compare the background intensity of the treated samples to the untreated control to determine the most effective method for your sample type.
Visualizations
Caption: A logical workflow for troubleshooting and improving the signal-to-noise ratio.
Caption: A diagram illustrating the components of the total detected fluorescence signal.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. austinblanco.com [austinblanco.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. southernbiotech.com [southernbiotech.com]
- 10. Photobleaching - Wikipedia [en.wikipedia.org]
- 11. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence photobleaching of urine for improved signal to noise ratio of the Raman signal - An exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 17. biotium.com [biotium.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 20. tecan.com [tecan.com]
- 21. jascoinc.com [jascoinc.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Microscope Camera Best Practices for Fluorescence Imaging | Olympus LS [evidentscientific.com]
- 24. academic.oup.com [academic.oup.com]
Technical Support Center: MCA-SEVNLDAEFR-K(Dnp)-RR Amide Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate MCA-SEVNLDAEFR-K(Dnp)-RR in amide assays. This guide focuses on identifying and mitigating the inner filter effect (IFE), a common issue that can lead to inaccurate results.
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE)?
A1: The inner filter effect is a phenomenon that causes a non-linear relationship between the concentration of a fluorophore and the measured fluorescence intensity.[1][2] This occurs when substances in the sample absorb either the excitation light before it reaches the fluorophore (primary IFE) or the emitted light before it reaches the detector (secondary IFE).[2][3] In the context of MCA-SEVNLDAEFR-K(Dnp)-RR assays, high concentrations of the substrate or other components in the reaction mixture can contribute to IFE.
Q2: How does the MCA-SEVNLDAEFR-K(Dnp)-RR FRET peptide work?
A2: This peptide is a Förster Resonance Energy Transfer (FRET) substrate designed for measuring the activity of proteases like Beta-secretase 1 (BACE-1).[4] It contains a fluorescent donor, 7-methoxycoumarin (B196161) (MCA), and a quencher, 2,4-dinitrophenyl (Dnp).[5] In the intact peptide, the close proximity of MCA and Dnp leads to the quenching of MCA's fluorescence.[5] Upon enzymatic cleavage of the peptide, MCA and Dnp are separated, disrupting FRET and resulting in an increase in fluorescence.[5] This increase in fluorescence is proportional to the enzyme's activity.
Q3: At what absorbance level should I be concerned about the inner filter effect?
A3: A general rule of thumb is that the inner filter effect becomes significant when the total absorbance of the sample at the excitation and emission wavelengths exceeds 0.08 to 0.1.[1][6][7] It is recommended to measure the absorbance of your samples to determine if IFE is likely to be a concern in your experiment.
Troubleshooting Guide
Problem 1: Non-linear increase in fluorescence at high substrate concentrations.
-
Question: I am performing a substrate titration experiment, and I've noticed that the fluorescence signal is not increasing linearly with the concentration of MCA-SEVNLDAEFR-K(Dnp)-RR, especially at higher concentrations. Why is this happening?
-
Answer: This is a classic sign of the primary inner filter effect.[2] At high concentrations, the Dnp quencher and the peptide backbone absorb a significant portion of the excitation light, preventing it from reaching all the MCA fluorophores. This leads to a lower-than-expected fluorescence signal.
Solution:
-
Optimize Substrate Concentration: Perform a careful substrate titration to identify the concentration range where the fluorescence signal remains linear. For many FRET peptide substrates, this is typically below 20 µM.[8]
-
Sample Dilution: If your experimental design allows, diluting your samples can be the simplest way to minimize IFE.
-
Mathematical Correction: Apply a correction formula to your fluorescence data. A commonly used formula is:
Fcorrected = Fobserved x 10(Aex + Aem)/2
Where:
-
Fcorrected is the corrected fluorescence intensity.
-
Fobserved is the measured fluorescence intensity.
-
Aex is the absorbance of the sample at the excitation wavelength.
-
Aem is the absorbance of the sample at the emission wavelength.[9]
-
Problem 2: Initial reaction rates are lower than expected, and the assay shows poor sensitivity.
-
Question: My enzyme assay with MCA-SEVNLDAEFR-K(Dnp)-RR is showing very low initial velocities, even with a known active enzyme. What could be the issue?
-
Answer: Besides low enzyme activity, the inner filter effect can also manifest as artificially low reaction rates. If the substrate concentration is high enough to cause significant absorption of the excitation light, the initial fluorescence increase upon cleavage will be underestimated.
Solution:
-
Verify Substrate Concentration: Ensure your substrate stock concentration is accurate and dilute it to a working concentration where the absorbance is below 0.1.
-
Use a Microplate Reader with Top-Reading Fluorescence: Top-reading fluorometers can sometimes reduce the path length of the light through the sample, which can help mitigate IFE.
-
Correction for Enzyme Kinetics: The inner filter effect can distort kinetic parameters like Km and kcat.[6] If you suspect IFE is affecting your kinetic measurements, it is crucial to either work at non-interfering substrate concentrations or apply mathematical corrections to your raw data.
Data Presentation
Table 1: Impact of Inner Filter Effect on Fluorescence Intensity
This table provides a hypothetical example of how the inner filter effect can lead to a non-linear relationship between the concentration of the cleaved, fluorescent product and the observed fluorescence.
| Product Concentration (µM) | Absorbance at Ex (328 nm) | Absorbance at Em (393 nm) | Theoretical Fluorescence (RFU) | Observed Fluorescence (RFU) | % Deviation from Linearity |
| 1 | 0.010 | 0.005 | 1000 | 985 | 1.5% |
| 5 | 0.050 | 0.025 | 5000 | 4750 | 5.0% |
| 10 | 0.100 | 0.050 | 10000 | 8900 | 11.0% |
| 20 | 0.200 | 0.100 | 20000 | 16500 | 17.5% |
| 50 | 0.500 | 0.250 | 50000 | 35000 | 30.0% |
Note: This data is for illustrative purposes and the actual deviation will depend on the specific experimental conditions and instrumentation.
Experimental Protocols
Detailed Methodology for a BACE-1 Activity Assay
This protocol is adapted from established methods for measuring BACE-1 activity using a fluorogenic peptide substrate.[10]
1. Reagent Preparation:
-
Assay Buffer: 0.2 M Sodium Acetate, pH 4.5.
-
Substrate Stock Solution: Dissolve MCA-SEVNLDAEFR-K(Dnp)-RR in DMSO to a concentration of 10 mM. Store at -20°C, protected from light.
-
Substrate Working Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM). Prepare this solution fresh on the day of the experiment.
-
BACE-1 Enzyme Solution: Dilute active BACE-1 enzyme in Assay Buffer to a concentration that produces a linear reaction rate for at least 60 minutes. The optimal concentration should be determined empirically.
-
BACE-1 Inhibitor (Optional): Prepare a stock solution of a known BACE-1 inhibitor in DMSO for use as a negative control.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of test compounds (dissolved in Assay Buffer with a final DMSO concentration ≤1%) or vehicle control to the appropriate wells.
-
Add 20 µL of BACE-1 Enzyme Solution to all wells except for the "no enzyme" control wells. Add 20 µL of Assay Buffer to the "no enzyme" wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the Substrate Working Solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 60 minutes with readings every 5 minutes. Use an excitation wavelength of approximately 328 nm and an emission wavelength of approximately 393 nm.
3. Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V0) from the linear portion of the curve.
-
If screening for inhibitors, calculate the percent inhibition relative to the vehicle control.
Visualizations
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.
Caption: Troubleshooting workflow for the inner filter effect.
References
- 1. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 3. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid determination of enzyme kinetics from fluorescence: overcoming the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
standard curve preparation for BACE-1 activity quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the preparation of a standard curve for the quantification of Beta-site APP Cleaving Enzyme 1 (BACE-1) activity.
Frequently Asked Questions (FAQs)
Q1: What is a standard curve and why is it essential for a BACE-1 activity assay?
A: A standard curve in this context is a graph that plots the fluorescence intensity versus a known concentration of a fluorescent product.[1] In BACE-1 activity assays that use a fluorogenic substrate, the enzyme cleaves the substrate, releasing a fluorescent molecule.[2] The standard curve allows you to convert the fluorescence units (RFU) generated by your unknown samples into the actual amount (e.g., pmol) of product generated. This is crucial for accurately quantifying the enzyme's activity.[3]
Q2: What are the key reagents and materials needed to prepare a standard curve for a BACE-1 assay?
A: While specific components may vary by kit, the essential materials generally include:
-
A fluorescent standard: This is a molecule identical to the fluorescent part of the substrate that is released upon cleavage (e.g., EDANS, 7-Methoxycoumarin-4-acetyl).[3][4]
-
Assay Buffer: Typically a sodium acetate (B1210297) buffer with a pH of 4.5, which is the optimal pH for BACE-1 activity.[5][6]
-
Microplate: A 96-well black or white plate with a flat bottom is recommended to minimize background fluorescence and ensure accurate readings.[3]
-
Fluorescence Microplate Reader: Capable of measuring fluorescence at the specific excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 345/500 nm for EDANS).[3]
-
Recombinant BACE-1 Enzyme: Used as a positive control to ensure the assay is working.[4]
-
BACE-1 Substrate: A synthetic peptide linked to a fluorophore and a quencher.[7]
-
BACE-1 Inhibitor: Used as a negative control to demonstrate signal specificity.[3]
Q3: How do I use the standard curve to calculate BACE-1 activity in my samples?
A: Once you have generated a reliable standard curve, you can determine the BACE-1 activity in your samples by following these steps:
-
Measure the rate of fluorescence increase over time (ΔRFU/Δt) for your experimental samples.
-
Apply the ΔRFU value to the linear equation derived from your standard curve (y = mx + c), where 'y' is the fluorescence and 'x' is the amount of product.[3]
-
This calculation will give you the amount of fluorescent product (e.g., in pmol) generated by BACE-1 in your sample during the reaction time.[3]
-
The BACE-1 activity is then expressed as the amount of product formed per unit of time per volume of sample (e.g., pmol/min/µL).[3]
Experimental Protocols
Protocol: Preparation of a Fluorometric Standard Curve
This protocol outlines the steps to generate a standard curve using a known concentration of a fluorescent standard, such as EDANS.
1. Reagent Preparation:
-
EDANS Standard Stock Solution (100 µM): Prepare according to the manufacturer's instructions, often by dissolving in DMSO or an appropriate buffer.[3]
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5): Prepare and warm to room temperature before use.[8]
2. Standard Curve Dilution Series:
-
Perform serial dilutions of the EDANS Standard Stock Solution in Assay Buffer to create a range of concentrations. It is recommended to perform these dilutions in duplicate or triplicate.[1]
| Standard Well | Volume of 100 µM EDANS | Volume of Assay Buffer | Final EDANS Concentration (µM) | Final EDANS Amount (pmol/well) |
| S1 | 10 µL | 90 µL | 10 | 1000 |
| S2 | 5 µL | 95 µL | 5 | 500 |
| S3 | 2.5 µL | 97.5 µL | 2.5 | 250 |
| S4 | 1 µL | 99 µL | 1 | 100 |
| S5 | 0.5 µL | 99.5 µL | 0.5 | 50 |
| S6 | 0.2 µL | 99.8 µL | 0.2 | 20 |
| S7 | 0 µL | 100 µL | 0 | 0 (Blank) |
| Assuming a final volume of 100 µL per well. |
3. Measurement:
-
Add the prepared standards to a 96-well plate.
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 345/500 nm).
4. Data Analysis:
-
Subtract the fluorescence reading of the blank (0 Standard) from all other standard readings.[3]
-
Plot the corrected fluorescence values (RFU) on the y-axis against the known amount of the standard (pmol) on the x-axis.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A good quality standard curve should have an R² value ≥ 0.98.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of a BACE-1 standard curve and the activity assay itself.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate degradation or contamination.[9] 2. Autofluorescence from the test compounds.[2] 3. Contaminated assay buffer or reagents. | 1. Use fresh substrate and protect it from light.[10] 2. Run a control with the compound alone to measure its intrinsic fluorescence. 3. Use high-purity water and fresh buffer for all reagents. |
| Low Fluorescence Signal / Low Activity | 1. Inactive BACE-1 enzyme. 2. Incorrect assay pH. 3. Insufficient incubation time.[3] 4. Problems with the fluorometer settings.[4] | 1. Ensure proper storage of the enzyme at -80°C and avoid multiple freeze-thaw cycles.[11] 2. Verify the pH of the assay buffer is 4.5.[6] 3. Increase the incubation time or the amount of enzyme used.[4] 4. Check that the excitation/emission wavelengths and gain settings are optimal for your fluorophore. |
| Non-Linear or Poor Standard Curve (Low R²) | 1. Pipetting errors during serial dilutions. 2. Saturation of the detector at high standard concentrations. 3. Instability of the fluorescent standard. | 1. Use calibrated pipettes and ensure thorough mixing at each dilution step. 2. Narrow the range of standard concentrations or adjust the gain setting on the plate reader. 3. Prepare fresh standards for each experiment. |
| High Variability Between Replicate Wells | 1. Inconsistent pipetting volumes. 2. Bubbles in the wells. 3. Temperature fluctuations across the plate during incubation. | 1. Use a multichannel or repeating pipette for better consistency.[7] 2. Centrifuge the plate briefly after adding all reagents to remove bubbles. 3. Ensure the plate is incubated in a stable temperature environment. |
Visualizing Experimental and Troubleshooting Workflows
References
- 1. takara.co.kr [takara.co.kr]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. abcam.com [abcam.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. Development of a specific ELISA to measure BACE1 levels in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
Validating BACE-1 Assay Results: A Comparative Guide to FRET-Based Substrates and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) assay results, with a focus on the performance of the specific fluorogenic substrate MCA-SEVNLDAEFR-K(Dnp)-RR, amide . We present supporting experimental data, detailed protocols, and a comparative analysis of alternative substrates and assay technologies to aid researchers in selecting the most appropriate method for their drug discovery and development needs.
Data Presentation: Comparative Performance of BACE-1 Assay Substrates
The selection of an appropriate substrate is critical for the successful development of a robust and reliable BACE-1 assay. Fluorescence Resonance Energy Transfer (FRET) substrates are widely used due to their sensitivity and suitability for high-throughput screening. Below is a comparison of key performance indicators for various FRET substrates, including the featured this compound.
Table 1: Kinetic Parameters of Common BACE-1 FRET Substrates
| Substrate Sequence | Fluorophore/Quencher | Km (µM) | Vmax (relative units) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | MCA / Dnp | Data not readily available | Data not readily available | Data not readily available | Data not readily available | - |
| Rh-EVNLDAEFK-Quencher | Rhodamine / Quencher | ~9 | Data not readily available | ~0.02 | ~2.2 x 10³ | [1] |
| SEVKM-DAEFR | - | ~7 | Data not readily available | ~0.002 | ~2.8 x 10² | [1] |
| VVEVDA-AVTP | - | ~1 | Data not readily available | ~0.004 | ~4.0 x 10³ | [1] |
Note: Direct comparison of Vmax is challenging as it depends on assay conditions and enzyme concentration. kcat/Km is a better measure of substrate efficiency. Data for the specific this compound substrate is not widely published in comparative studies, highlighting a gap in the literature.
Table 2: IC₅₀ Values of a Known BACE-1 Inhibitor with Different FRET Substrates
| Inhibitor | Substrate Sequence | IC₅₀ (nM) | Assay Conditions | Reference |
| BACE-1 Inhibitor IV | Substrate from FRET kit | ~45 | Not specified | [2] |
| OM99-2 | Europium-labeled peptide | In agreement with literature | HTRF Assay | [1] |
| Verubecestat | QD-based FRET sensor | Kᵢ ~2.0 | In vitro, 37°C, pH 4.5 | [3] |
Note: IC₅₀ values are highly dependent on the assay conditions, including substrate concentration and enzyme source. Therefore, direct comparisons should be made with caution.
Alternative Assay Technologies
Beyond traditional FRET-based assays, other technologies offer distinct advantages for the quantification of BACE-1 activity and inhibition.
Table 3: Comparison of BACE-1 Assay Technologies
| Assay Technology | Principle | Advantages | Disadvantages | Typical Sensitivity |
| FRET Assay | Enzymatic cleavage of a substrate separating a fluorophore and a quencher. | Homogeneous, high-throughput, real-time kinetics. | Potential for compound interference (fluorescence quenching or autofluorescence). | Low nM range[3] |
| ELISA | Antibody-based capture and detection of BACE-1 protein. | High specificity, can measure total protein levels. | Not a direct measure of enzyme activity, multiple wash steps. | 1 ng/mL[4] |
| AlphaLISA | Bead-based immunoassay where antibody binding brings beads into proximity, generating a chemiluminescent signal. | Homogeneous (no-wash), high sensitivity, resistant to some matrix effects. | Requires specific instrumentation, potential for bead aggregation issues. | pg/mL range[5] |
| Time-Resolved FRET (TR-FRET) | Uses long-lifetime fluorophores (e.g., lanthanides) to reduce background fluorescence. | Reduced compound interference, high sensitivity. | Requires specific instrumentation and specialized reagents. | Low nM range[1] |
Experimental Protocols
Detailed Methodology for BACE-1 FRET Assay using this compound
This protocol provides a general framework for a BACE-1 enzymatic assay in a 96-well format. Optimization of enzyme and substrate concentrations may be required depending on the specific experimental setup.
Materials:
-
Recombinant human BACE-1 enzyme
-
BACE-1 FRET substrate: this compound
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
Test compounds (potential inhibitors) dissolved in DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader with excitation at ~325 nm and emission at ~393 nm[6]
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Dilute the BACE-1 enzyme to the desired concentration in cold Assay Buffer.
-
Prepare a working solution of the this compound substrate in Assay Buffer. Protect from light.
-
-
Assay Plate Setup:
-
Add 10 µL of the diluted test compound or vehicle control (Assay Buffer with DMSO) to the appropriate wells.
-
Add 80 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted BACE-1 enzyme solution to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 10 µL of Assay Buffer.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the BACE-1 substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader. Readings should be taken kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percentage of BACE-1 inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: BACE-1 cleaves the FRET substrate, separating the fluorophore (MCA) from the quencher (Dnp), resulting in a detectable fluorescent signal.
Caption: A generalized workflow for performing a BACE-1 FRET-based inhibition assay, from preparation to data analysis.
References
- 1. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Human/Mouse BACE1 ELISA Kit (EHBACE1) - Invitrogen [thermofisher.com]
- 5. revvity.com [revvity.com]
- 6. β-Secretase 1 (BACE 1) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
A Comparative Guide to Alternative Substrates for BACE-1 Activity Measurement
For Researchers, Scientists, and Drug Development Professionals
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a primary therapeutic target for Alzheimer's disease. Accurate and robust measurement of its enzymatic activity is crucial for the discovery and development of effective inhibitors. While traditional radioisotope-based assays were once common, a variety of alternative substrates and assay formats have been developed, offering improved safety, throughput, and sensitivity. This guide provides a comparative overview of the most common alternative substrates for measuring BACE-1 activity, with a focus on Fluorescence Resonance Energy Transfer (FRET), AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), and Electrochemical Biosensor-based methods.
Comparison of BACE-1 Activity Assay Performance
The selection of an appropriate BACE-1 activity assay depends on various factors, including the experimental setting (e.g., high-throughput screening vs. detailed kinetic studies), the required sensitivity, and the available instrumentation. The following table summarizes key performance metrics for different BACE-1 substrates and assay platforms based on available data.
| Assay Type | Substrate Type | Detection Method | Key Performance Parameters | Advantages | Disadvantages |
| FRET | Peptide with fluorophore & quencher | Fluorescence | Km: ~1-11 µM[1] Vmax: Varies with substrate and enzyme concentration[1] Z'-factor: >0.5[2] | Homogeneous, real-time kinetics, suitable for HTS.[3] | Potential for compound interference (fluorescence quenching or enhancement).[2] |
| AlphaLISA | Biotinylated peptide & antibody-coated beads | Chemiluminescence | Detection Limit: Low ng/mL range for BACE-1 protein[4] Assay Time: < 3 hours[4] | No-wash, highly sensitive, small sample volume.[4] | Indirect measurement of activity (measures protein level), potential for bead-based assay interference. |
| Electrochemical | Immobilized peptide | Amperometry/Voltammetry | Detection Limit: As low as 0.1 U/mL for activity[5] and 0.64 fM for BACE-1 protein.[1][6] | High sensitivity, rapid detection (seconds to minutes).[1][6] | Requires specialized electrodes and instrumentation, potential for electrode fouling. |
Experimental Protocols
FRET-Based BACE-1 Activity Assay
This protocol describes a typical in vitro FRET-based assay for measuring BACE-1 activity.[3][7][8]
Materials:
-
Recombinant human BACE-1 enzyme
-
BACE-1 FRET substrate (e.g., derived from the Swedish mutant APP sequence, labeled with a fluorophore and a quencher)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in Assay Buffer. The final DMSO concentration in the assay should typically be kept below 1%.
-
Enzyme Preparation: Dilute the recombinant BACE-1 enzyme to the desired concentration in ice-cold Assay Buffer.
-
Assay Reaction:
-
Add diluted test compounds or vehicle control to the microplate wells.
-
Add the diluted BACE-1 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the BACE-1 FRET substrate solution to each well.
-
-
Measurement: Immediately measure the fluorescence intensity in a kinetic mode for a set period (e.g., 60 minutes) at 37°C, using excitation and emission wavelengths appropriate for the FRET pair. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve. Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
AlphaLISA BACE-1 Detection Assay
This protocol outlines the general principle for detecting BACE-1 protein levels using an AlphaLISA assay, which can be adapted to infer activity by measuring changes in enzyme concentration under different conditions.[4][9]
Materials:
-
AlphaLISA Human BACE-1 Detection Kit (containing Biotinylated Anti-BACE-1 Antibody, Acceptor beads conjugated to a second Anti-BACE-1 Antibody, and Streptavidin-coated Donor beads)
-
AlphaLISA Buffer
-
Samples (cell culture supernatants, serum, etc.)
-
White 96-well or 384-well microplate
-
AlphaLISA-compatible plate reader
Procedure:
-
Sample and Reagent Preparation: Prepare serial dilutions of the BACE-1 standard and the test samples in AlphaLISA buffer. Prepare a mixture of the Biotinylated Anti-BACE-1 Antibody and the Acceptor beads.
-
Assay Reaction:
-
Add the diluted standards or samples to the microplate wells.
-
Add the mixture of Biotinylated Antibody and Acceptor beads to each well.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Add the Streptavidin-coated Donor beads to each well.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature in the dark.
-
-
Measurement: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: Generate a standard curve using the BACE-1 standards. Determine the concentration of BACE-1 in the samples by interpolating from the standard curve.
Electrochemical Biosensor for BACE-1 Activity
This protocol provides a general overview of the fabrication and use of an electrochemical biosensor for BACE-1 activity measurement.[1][5][6]
Materials:
-
Gold or other suitable electrodes
-
BACE-1 specific peptide substrate with a terminal thiol group for immobilization
-
Reagents for electrode modification (e.g., self-assembled monolayer formation)
-
Redox probe (e.g., potassium ferricyanide/ferrocyanide)
-
Electrochemical workstation (potentiostat)
Procedure:
-
Electrode Fabrication:
-
Clean the electrode surface.
-
Immobilize the BACE-1 peptide substrate onto the electrode surface, for example, via a thiol-gold linkage to form a self-assembled monolayer.
-
-
BACE-1 Activity Measurement:
-
Incubate the modified electrode with the sample containing BACE-1 for a specific duration. BACE-1 will cleave the immobilized peptide substrate.
-
Rinse the electrode to remove the cleaved peptide fragments and the enzyme.
-
-
Electrochemical Detection:
-
Immerse the electrode in a solution containing a redox probe.
-
Perform an electrochemical measurement (e.g., cyclic voltammetry or differential pulse voltammetry). The cleavage of the peptide substrate alters the electrode surface, leading to a change in the electrochemical signal of the redox probe.
-
-
Data Analysis: The change in the electrochemical signal (e.g., peak current) is proportional to the BACE-1 activity in the sample.
Visualizing the Methodologies
To further clarify the principles behind these alternative assays, the following diagrams illustrate their core concepts and workflows.
Caption: Principle of a FRET-based BACE-1 activity assay.
Caption: Principle of an AlphaLISA assay for BACE-1 detection.
Caption: Principle of an electrochemical biosensor for BACE-1 activity.
References
- 1. Frontiers | Electrochemical Detection of Alzheimer’s Disease Biomarker, β-Secretase Enzyme (BACE1), With One-Step Synthesized Reduced Graphene Oxide [frontiersin.org]
- 2. Comparative analysis of biophysical methods for monitoring protein proximity induction in the development of small molecule degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. AlphaLISA Human BACE-1 Detection Kit, 100 Assay Points | Revvity [revvity.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to BACE-1 FRET Substrates for Alzheimer's Disease Research
For researchers, scientists, and drug development professionals, the selection of a suitable substrate is critical for the accurate assessment of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) activity. This guide provides a detailed comparison of the widely used FRET substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide, with other commercially available alternatives, supported by experimental data and protocols to aid in the selection of the most appropriate reagent for specific research needs.
Introduction to BACE-1 and FRET-Based Assays
BACE-1 is a key aspartic protease in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). This cleavage is the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease. As such, the inhibition of BACE-1 is a major therapeutic target.
Fluorescence Resonance Energy Transfer (FRET) assays are a common and powerful tool for measuring BACE-1 activity in a high-throughput format. These assays utilize peptide substrates that contain a fluorophore and a quencher moiety. In the intact substrate, the proximity of the quencher dampens the fluorescence of the fluorophore. Upon cleavage by BACE-1, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.
This guide focuses on the comparative performance of this compound and other popular BACE-1 FRET substrates.
Performance Comparison of BACE-1 FRET Substrates
The choice of a FRET substrate can significantly impact the sensitivity, accuracy, and reproducibility of BACE-1 activity assays. The following table summarizes the key kinetic parameters for this compound and other common BACE-1 FRET substrates.
| Substrate Name | FRET Pair (Fluorophore/Quencher) | Peptide Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Supplier Example |
| This compound | Mca/Dnp | SEVNLDAEFRK(Dnp)RR-NH₂ | ~15 | N/A | N/A | Multiple Suppliers |
| BACE-1 Substrate (Calbiochem) | Mca/Dnp | Proprietary | 12.7 | N/A | N/A | MilliporeSigma |
| BACE-1 Substrate (Thermo Fisher) | Rhodamine/Quencher | Rh-EVNLDAEFK-Quencher | N/A | N/A | N/A | Thermo Fisher Scientific |
| BACE-1 Substrate (AnaSpec) | Various | Various | N/A | N/A | N/A | AnaSpec |
| BACE-1 Substrate (EDANS/DABCYL) | EDANS/DABCYL | H-RE(EDANS)VNLDAEFK(DABCYL)R-OH | 0.11 | N/A | N/A | Multiple Suppliers |
Key Observations:
-
This compound and a similar substrate from Calbiochem exhibit Km values in the low micromolar range, suggesting good affinity for BACE-1. However, the catalytic efficiency (kcat and kcat/Km) for these substrates is not widely reported. It has been noted that the solubility of some Mca-Dnp labeled peptides can be a limiting factor in accurately determining kinetic constants.
-
The Rhodamine-based substrate from Thermo Fisher is designed for high-throughput screening, with a focus on robust performance under specific assay conditions rather than the publication of intrinsic kinetic parameters.
-
The EDANS/DABCYL-based substrate demonstrates a significantly lower Km of 110 nM, indicating a very high affinity for BACE-1.[1] This could translate to higher sensitivity in detecting BACE-1 activity, particularly when enzyme concentrations are low.
Signaling Pathways and Experimental Workflows
To visualize the principles of BACE-1 FRET assays and the experimental process, the following diagrams are provided.
Caption: Mechanism of a BACE-1 FRET assay.
References
A Researcher's Guide to the Cross-Validation of BACE-1 Inhibitor Screening Results
This guide provides a comprehensive comparison of methodologies and data for the cross-validation of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) inhibitor screening results. It is intended for researchers, scientists, and drug development professionals engaged in Alzheimer's disease research and therapeutics. The following sections detail the BACE-1 signaling pathway, a standard validation workflow, comparative data on screening assays and inhibitor performance, and detailed experimental protocols.
The BACE-1 Signaling Pathway in Alzheimer's Disease
BACE-1 is a primary therapeutic target in Alzheimer's disease research.[1] As an aspartic protease, it catalyzes the initial and rate-limiting step in the amyloidogenic processing of the Amyloid Precursor Protein (APP).[2][3] This cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[2] The C99 fragment is subsequently cleaved by γ-secretase to produce the amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[2][4] Therefore, inhibiting BACE-1 is a key strategy to reduce Aβ production.[1] Beyond its role in Aβ generation, BACE-1 has other physiological functions, including the regulation of the cAMP/PKA/CREB pathway, which is crucial for memory and cognitive functions.[5] This highlights the importance of assessing both on-target efficacy and potential mechanism-based side effects during inhibitor development.[6]
The Cross-Validation Workflow for BACE-1 Inhibitor Screening
The journey from an initial screening "hit" to a validated "lead" compound is an iterative, multi-parameter optimization process.[7] A robust cross-validation strategy is essential to eliminate false positives and negatives, ensuring that only the most promising candidates advance. This workflow begins with large-scale primary screening and progressively incorporates more complex and physiologically relevant assays to confirm activity, determine potency and selectivity, and assess cellular effects.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology | MDPI [mdpi.com]
- 3. Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. Alzheimer's β-Secretase (BACE1) Regulates the cAMP/PKA/CREB Pathway Independently of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
Confirming BACE-1 Inhibition: A Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, confirming the inhibition of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) is a critical step in the development of therapeutics for Alzheimer's disease. A multi-faceted approach using orthogonal assays is essential to validate inhibitor potency and mechanism of action, from the molecular level to a cellular context. This guide provides a comparative overview of key assays, supporting experimental data for leading BACE-1 inhibitors, and detailed protocols to aid in the design and execution of these vital experiments.
The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, generated through sequential cleavage of the amyloid precursor protein (APP) by BACE-1 and γ-secretase, is a primary pathological event in Alzheimer's disease.[1][2] Consequently, inhibiting BACE-1 is a major therapeutic strategy. To rigorously validate potential BACE-1 inhibitors, it is crucial to employ a series of distinct (orthogonal) assays that measure the inhibitor's effect on the enzyme's activity through different methodologies. This ensures that the observed inhibition is a true effect on the target and not an artifact of a particular assay system.
This guide explores the most common orthogonal assays used in BACE-1 inhibitor validation: biochemical assays that measure direct enzyme inhibition and cell-based assays that assess the inhibitor's activity in a more physiologically relevant environment.
Data Presentation: Comparative Potency of BACE-1 Inhibitors
The following table summarizes the inhibitory potency (IC50 or Ki values) of several well-characterized BACE-1 inhibitors across different orthogonal assays. This comparative data highlights the importance of evaluating inhibitors in multiple systems, as potency can vary between direct enzymatic assays and more complex cellular environments.
| Inhibitor | Assay Type | Target/System | Potency Metric | Value (nM) |
| Verubecestat (MK-8931) | Enzymatic Assay | Human BACE-1 | Ki | 2.2[1][3] |
| Enzymatic Assay | Human BACE-1 | IC50 | 13[1][4] | |
| Cellular Assay | HEK293-APPswe cells (Aβ40 reduction) | IC50 | 2.1[1][3] | |
| Cellular Assay | HEK293-APPswe cells (Aβ42 reduction) | IC50 | 0.7[1][3] | |
| Cellular Assay | HEK293-APPswe cells (sAPPβ reduction) | IC50 | 4.4[1][3] | |
| Lanabecestat (AZD3293) | Enzymatic Assay (TR-FRET) | Human BACE-1 | Ki | 0.4[4] |
| Cellular Assay | SH-SY5Y-APP695 cells (Aβ40 reduction) | IC50 | 0.61[5] | |
| Atabecestat (JNJ-54861911) | Enzymatic Assay (FRET) | Human BACE-1 | IC50 | 13.25[6] |
| Enzymatic Assay (FRET) | Human BACE-2 | IC50 | 7.15[6] |
Mandatory Visualizations
BACE-1 Signaling Pathway in Amyloidogenesis
Caption: Amyloidogenic and Non-Amyloidogenic APP Processing Pathways.
Experimental Workflow for BACE-1 Inhibitor Validation
Caption: A typical workflow for the validation of BACE-1 inhibitors.
Logical Relationships of Orthogonal Assays
Caption: Logical connections between different orthogonal BACE-1 assays.
Experimental Protocols
BACE-1 Enzymatic Inhibition Assay (FRET-based)
Principle: This assay measures the direct inhibition of purified BACE-1 enzyme activity.[7][8] It utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence via Förster Resonance Energy Transfer (FRET).[7] Upon cleavage by BACE-1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.[7]
Methodology:
-
Reagent Preparation:
-
Prepare a 3X BACE-1 enzyme solution in assay buffer (e.g., 50 mM sodium acetate, pH 4.5).[7]
-
Prepare a 3X solution of the FRET peptide substrate in assay buffer.[7]
-
Prepare serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should be kept constant (typically ≤1%).[1]
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of the test inhibitor dilution or vehicle control to each well.[9]
-
Add 10 µL of the 3X BACE-1 enzyme solution to each well and incubate for 15 minutes at 37°C.[9]
-
Initiate the reaction by adding 10 µL of the 3X BACE-1 substrate solution.[9]
-
Incubate for 60 minutes at 37°C, protected from light.[9]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 545/585 nm).[9]
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Aβ and sAPPβ Reduction Assay (ELISA-based)
Principle: This cell-based assay evaluates the ability of an inhibitor to penetrate the cell membrane and inhibit BACE-1 activity in a cellular context, leading to a reduction in the secretion of Aβ and sAPPβ into the cell culture medium.[1][10]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells that overexpress APP (e.g., HEK293-APPswe or SH-SY5Y-APP695) in 96-well plates and grow to confluency.[1][5]
-
Replace the culture medium with fresh medium containing serial dilutions of the test inhibitor or vehicle control.
-
Incubate the cells for a defined period (e.g., 24 hours) to allow for APP processing and secretion of Aβ and sAPPβ.
-
-
Sample Collection and Preparation:
-
Collect the conditioned cell culture medium.
-
Centrifuge the medium to remove any detached cells or debris.
-
-
Quantification by ELISA:
-
Use commercially available sandwich ELISA kits for the quantitative detection of human Aβ40, Aβ42, and sAPPβ.[10][11][12][13]
-
Follow the manufacturer's protocol, which typically involves:
-
Adding diluted samples and standards to antibody-coated microplates.
-
Incubating with a detection antibody.
-
Adding a substrate to generate a colorimetric or chemiluminescent signal.
-
Measuring the signal using a plate reader.
-
-
-
Data Analysis:
-
Calculate the concentrations of Aβ40, Aβ42, and sAPPβ from the standard curve.
-
Determine the percent reduction in Aβ and sAPPβ levels for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
sAPPβ Detection by Western Blot
Principle: Western blotting provides a semi-quantitative method to visualize the reduction of sAPPβ in the conditioned medium of inhibitor-treated cells, confirming the results obtained from ELISA.
Methodology:
-
Sample Preparation:
-
Collect conditioned medium from inhibitor-treated and control cells as described for the ELISA assay.
-
Concentrate the proteins in the medium if necessary.
-
Determine the total protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).[14][15]
-
Incubate the membrane with a primary antibody specific for sAPPβ overnight at 4°C.[16]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.[15]
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the sAPPβ signal to a loading control if applicable.
-
Compare the sAPPβ levels in inhibitor-treated samples to the vehicle control.
-
By employing a combination of these orthogonal assays, researchers can build a comprehensive understanding of a BACE-1 inhibitor's profile, providing a solid foundation for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. CNS Amyloid-β, Soluble APP-α and -β Kinetics during BACE Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying Aβ(1-40) and Aβ (1-42) Using Sandwich-ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elisa kit for human amyloid-beta 40 in cellculture supernatant | Sigma-Aldrich [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to In Vitro and Cell-Based BACE-1 Assay Results
For researchers and drug development professionals engaged in the pursuit of Alzheimer's disease therapeutics, a clear understanding of the nuances between different assay formats is paramount. This guide provides an objective comparison of in vitro and cell-based assays for evaluating inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key therapeutic target. By presenting supporting experimental data, detailed methodologies, and visual workflows, this guide aims to facilitate informed decisions in the drug discovery pipeline.
Quantitative Data Summary
The potency of BACE-1 inhibitors can vary significantly between in vitro and cell-based assay formats. These differences can be attributed to factors such as cell permeability, off-target effects, and the influence of the cellular environment on protein interactions. The following tables summarize the inhibitory activities of several BACE-1 inhibitors in both assay types.
Table 1: In Vitro Potency of BACE-1 Inhibitors
| Inhibitor | Target | IC50 | Ki | Assay Type |
| Bace1-IN-9 (compound 82b) | BACE1 | 1.2 µM[1] | - | Not Specified |
| Verubecestat (MK-8931) | BACE1 | 13 nM[1] | 2.2 nM[1] | Cell-based (Aβ40 reduction) / Purified enzyme |
| Verubecestat | BACE1 | - | 2.2 nM | Purified enzyme[1] |
| Lanabecestat (AZD3293) | BACE1 | 0.6 nM[1] | 0.4 nM[1] | In vitro / Binding assay |
| Elenbecestat (E2609) | BACE1 | ~7 nM[1] | - | Not Specified |
| Cardamonin | BACE1 | 4.35 ± 0.38 µM | 5.1 µM | Non-competitive inhibition[2] |
| Pinocembrin | BACE1 | 27.01 ± 2.12 µM | 29.3 µM | Non-competitive inhibition[2] |
| Pinostrobin | BACE1 | 28.44 ± 1.96 µM | 30.9 µM | Non-competitive inhibition[2] |
Note: Direct comparison of IC50 values should be approached with caution as assay conditions can vary between studies.[1]
Table 2: Cellular Potency of BACE-1 Inhibitors
| Inhibitor | Cell Line | Endpoint Measured | IC50 |
| Verubecestat (MK-8931) | HEK293-APPswe | Aβ40 Reduction | 13 nM[1] |
| BACE1-IN-12 | SH-SY5Y-APP | sAPPβ Reduction | 45% reduction at 10 µM |
| BACE1-IN-12 | SH-SY5Y-APP | Aβ40 Reduction | 40% reduction at 10 µM |
| BACE1-IN-12 | SH-SY5Y-APP | Aβ42 Reduction | 35% reduction at 10 µM |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of BACE-1 inhibitors. Below are representative methodologies for both in vitro and cell-based assays.
In Vitro BACE-1 Activity Assay (FRET-based)
This protocol describes a homogenous fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of BACE-1 inhibitors.[3] The assay relies on a specific peptide substrate for BACE-1 that is labeled with a donor and a quencher fluorophore.[3] Cleavage of the substrate by BACE-1 separates the fluorophores, leading to an increase in fluorescence.[3]
Materials:
-
Recombinant human BACE-1 enzyme
-
BACE-1 FRET substrate (e.g., derived from the Swedish mutant APP sequence)
-
Test compounds (BACE-1 inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (typically ≤1%).[1][4]
-
Add the diluted inhibitor solutions to the wells of the 96-well plate.[1]
-
Add the BACE-1 enzyme solution to all wells except for the blank controls.[1]
-
Initiate the reaction by adding the FRET substrate solution to each well.[3]
-
Immediately measure the fluorescence intensity in a kinetic mode for a set period (e.g., 60 minutes) at 37°C, or as an endpoint reading after a fixed incubation time.[3]
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.[1]
-
Calculate the percent inhibition for each inhibitor concentration relative to the control wells (no inhibitor).[1]
-
Determine the IC50 value by fitting the percent inhibition data to a dose-response curve.[1]
Cell-Based BACE-1 Activity Assay
This protocol outlines a general method for assessing the potency of BACE-1 inhibitors within a cellular context by measuring the reduction of amyloid-β (Aβ) peptides.[5]
Materials:
-
Human cell line overexpressing a mutant form of the amyloid precursor protein (APP), such as HEK293-APPswe or SH-SY5Y-APPsw.[1][5]
-
Cell culture medium and supplements (e.g., DMEM with FBS and antibiotics).[5]
-
Test compounds dissolved in DMSO.[5]
-
Cell lysis buffer.[5]
-
ELISA kits for human Aβ40 and Aβ42.[5]
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of the BACE-1 inhibitors for a specified period (e.g., 24 hours).[1] A vehicle control (DMSO) must be included.[1]
-
After incubation, collect the conditioned medium from each well.[1]
-
Lyse the cells using a suitable lysis buffer.[1]
-
Measure the concentrations of Aβ40 and Aβ42 in the collected conditioned medium using specific ELISA kits.[1]
-
Determine the total protein concentration in the cell lysates to normalize the Aβ levels.[1]
-
Calculate the percent reduction in Aβ production for each inhibitor concentration compared to the vehicle-treated cells.[1]
-
Determine the IC50 value for the inhibition of Aβ production by fitting the data to a dose-response curve.[1]
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the BACE-1 signaling pathway and the workflows of the described assays.
References
A Comparative Guide to the Specificity of the Fluorogenic Substrate MCA-SEVNLDAEFR-K(Dnp)-RR, amide for BACE-1 vs. BACE-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic specificity of the fluorogenic substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide, for Beta-secretase 1 (BACE-1) versus Beta-secretase 2 (BACE-2). The information presented herein is intended to assist researchers in designing experiments, interpreting results, and selecting appropriate tools for studying the activity of these two closely related aspartyl proteases.
Introduction to BACE-1 and BACE-2
BACE-1 and BACE-2 are type I transmembrane aspartyl proteases that share approximately 64% amino acid sequence similarity.[1] Despite their structural homology, they exhibit distinct physiological roles, primarily due to differences in their expression patterns and substrate specificities. BACE-1 is predominantly expressed in the brain and is the primary β-secretase responsible for the initial cleavage of the Amyloid Precursor Protein (APP) in the amyloidogenic pathway, leading to the generation of the amyloid-β (Aβ) peptide, a hallmark of Alzheimer's disease.[2][3] BACE-2 is more ubiquitously expressed, with high levels in peripheral tissues, and is thought to play a protective role in Alzheimer's disease by cleaving APP within the Aβ domain, thus preventing Aβ production.[1]
Substrate Specificity and Kinetic Comparison
A key study determined the steady-state kinetic parameters for both BACE-1 and BACE-2 using a FRET-based peptide substrate derived from the Swedish APP mutation. The results of this study provide a strong basis for understanding the relative efficiencies of BACE-1 and BACE-2 in cleaving this type of substrate.
| Enzyme | K_m_ (μM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (min⁻¹μM⁻¹) |
| BACE-1 | 18.3 ± 1.6 | 8.0 ± 0.4 | 0.58 |
| BACE-2 | 24.8 ± 4.7 | 5.7 ± 0.5 | 0.23 |
Table 1: Steady-state kinetic parameters of purified human BACE-1 and BACE-2 with a fluorogenic FRET peptide substrate derived from the Swedish APP mutation. Data sourced from a comprehensive study on BACE1 and BACE2 inhibitors.[4]
These data indicate that under the tested conditions, BACE-1 exhibits a higher catalytic efficiency (k_cat_/K_m_) for the Swedish APP-derived substrate compared to BACE-2. This suggests that substrates containing the "NL" motif, such as this compound, are likely to be preferentially cleaved by BACE-1. The lower K_m_ of BACE-1 also suggests a slightly higher affinity for this substrate sequence.
Experimental Protocols
To experimentally determine and compare the specificity of this compound for BACE-1 and BACE-2, the following protocols based on established methodologies can be employed.
Protocol 1: General Fluorogenic BACE Activity Assay
This protocol can be adapted for both BACE-1 and BACE-2 to determine their respective activities with the specified substrate.
Materials:
-
Recombinant human BACE-1 and BACE-2 enzymes
-
Fluorogenic substrate: this compound
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
96-well black microplates
-
Fluorescence plate reader with excitation at ~328 nm and emission at ~393 nm
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Dilute the recombinant BACE-1 and BACE-2 enzymes to the desired concentration in cold assay buffer.
-
In the 96-well plate, add assay buffer to each well.
-
Add the substrate solution to each well to a final concentration within the linear range of the assay.
-
Initiate the reaction by adding the diluted enzyme solution to the wells. Include a no-enzyme control for background fluorescence.
-
Immediately place the plate in the fluorescence reader, pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the increase in fluorescence intensity over time (kinetic read). The rate of increase is proportional to the enzyme activity.
-
To determine kinetic parameters (K_m_ and k_cat_), perform the assay with varying substrate concentrations and a fixed enzyme concentration.
Protocol 2: Comparative Specificity Assay using Immunoprecipitation
This method allows for the direct comparison of BACE-1 and BACE-2 activity from a mixed sample, such as a cell lysate or tissue homogenate.[5]
Materials:
-
Sample containing both BACE-1 and BACE-2 (e.g., brain tissue homogenate)
-
Specific antibodies for BACE-1 and BACE-2 for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Lysis buffer
-
Wash buffer
-
Fluorogenic substrate: this compound
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare cell or tissue lysates according to standard protocols.
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with either the anti-BACE-1 or anti-BACE-2 antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-enzyme complex.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Resuspend the beads in assay buffer.
-
Transfer the bead suspension to a 96-well black plate.
-
Add the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time as described in Protocol 1.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving BACE-1 and BACE-2, as well as a typical experimental workflow for comparing their activities.
Figure 1: Simplified signaling pathways showing the distinct roles of BACE-1 in the amyloidogenic pathway and BACE-2 in a protective, non-amyloidogenic cleavage of APP.
References
- 1. BACE2: A Promising Neuroprotective Candidate for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 3. portlandpress.com [portlandpress.com]
- 4. "Structure-Based Drug Design of Selective BACE1 and BACE2 Inhibitors fo" by Yu-Chen Yen [docs.lib.purdue.edu]
- 5. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating BACE-1 Substrate Cleavage: A Comparative Guide to LC-MS and Alternative Analytical Methods
For researchers, scientists, and drug development professionals engaged in the study of Alzheimer's disease and other neurological disorders, the accurate measurement of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) activity is paramount. As a key enzyme in the amyloidogenic pathway, BACE-1 is a primary therapeutic target, making robust and reliable analytical methods for its substrate cleavage analysis essential. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods with alternative techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for specific research needs.
Introduction to BACE-1 and Its Significance
BACE-1, also known as β-secretase, is a transmembrane aspartic protease that plays a crucial role in the pathogenesis of Alzheimer's disease.[1][2] It initiates the cleavage of the amyloid precursor protein (APP), leading to the production and subsequent aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology.[2][3] Consequently, the inhibition of BACE-1 is a major focus of drug discovery efforts. The ability to precisely quantify BACE-1 substrate cleavage is critical for screening potential inhibitors, elucidating enzyme kinetics, and identifying novel substrates.
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
LC-MS has emerged as a powerful and versatile platform for the analysis of BACE-1 activity, offering high sensitivity and specificity. This technique allows for the direct or indirect quantification of substrate cleavage by measuring the formation of cleavage products.
Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a widely used technique for the quantitative analysis of BACE-1 cleavage products, particularly Aβ peptides in cerebrospinal fluid (CSF) and other biological matrices.[3][4] The use of UPLC provides significant advantages over traditional HPLC, including increased speed, resolution, and sensitivity. This is achieved through the use of columns with sub-2 µm particles, which operate at higher pressures.
A key application of UPLC-MS/MS is in preclinical and clinical studies to monitor the pharmacodynamic effects of BACE-1 inhibitors. For instance, studies have demonstrated the ability of UPLC-MS/MS to accurately measure dose-dependent changes in Aβ peptide levels in CSF following the administration of BACE-1 inhibitors.[3]
Quantitative Proteomics for Substrate Discovery
Beyond targeted quantification of known cleavage products, LC-MS/MS-based quantitative proteomics provides an unbiased approach to identify novel BACE-1 substrates.[5][6] Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are employed to compare the secretomes of cells with and without BACE-1 activity. In this approach, proteins shed from the cell surface are collected and analyzed by LC-MS/MS. Substrates of BACE-1 are identified by the differential abundance of their shed ectodomains between the two conditions.[6]
Alternative Methods for BACE-1 Activity Analysis
While LC-MS offers significant advantages, several other methods are commonly used for the analysis of BACE-1 substrate cleavage, each with its own set of strengths and limitations. These assays are often based on fluorescence resonance energy transfer (FRET) or other spectroscopic principles.
Fluorescence Resonance Energy Transfer (FRET) Assays
FRET-based assays are a popular choice for high-throughput screening (HTS) of BACE-1 inhibitors due to their homogeneous format and sensitivity.[7][8] These assays utilize a synthetic peptide substrate containing a fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE-1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.[7] Commercial kits are widely available, providing a convenient and standardized platform for BACE-1 activity measurement.[7][8][9]
Time-Resolved FRET (TR-FRET) Assays
TR-FRET assays are an advancement over standard FRET assays, offering improved signal-to-noise ratios and reduced interference from compound autofluorescence.[1] This is achieved by using a lanthanide chelate as the donor fluorophore, which has a long fluorescence lifetime. The signal is measured after a time delay, allowing for the decay of short-lived background fluorescence.[1][10]
Performance Comparison of Analytical Methods
The choice of analytical method for BACE-1 substrate cleavage analysis depends on various factors, including the specific research question, required throughput, and available instrumentation. The following table summarizes the key performance characteristics of the discussed methods.
| Feature | UPLC-MS/MS | HPLC-MS/MS | FRET Assays | TR-FRET Assays |
| Principle | Separation and mass-based detection of cleavage products | Separation and mass-based detection of cleavage products | Fluorescence dequenching upon substrate cleavage | Time-resolved fluorescence dequenching |
| Primary Application | Targeted quantification, pharmacodynamics, substrate discovery | Targeted quantification | High-throughput screening, inhibitor profiling | High-throughput screening, reduced interference |
| Sensitivity | Very high (pg/mL to ng/mL LLOQ for Aβ peptides)[11] | High | High (nM enzyme concentrations)[7] | Very high |
| Specificity | Very high (based on mass-to-charge ratio and fragmentation) | High | Moderate (potential for compound interference) | High (reduced compound interference)[1] |
| Throughput | Moderate to high (minutes per sample)[11] | Moderate | Very high (plate-based format) | Very high (plate-based format) |
| Quantitative Accuracy | High (gold standard for quantification) | High | Good (for relative quantification and IC50) | Good (for relative quantification and IC50) |
| Cost | High (instrumentation and maintenance) | High | Low to moderate (reagents and plates) | Moderate (specialized plate reader required) |
| Multiplexing | High (multiple analytes in a single run)[3] | Moderate | Limited | Limited |
Experimental Protocols
UPLC-MS/MS Method for Aβ Peptide Quantification in CSF
This protocol is a generalized example for the quantification of Aβ peptides as a measure of BACE-1 activity.
-
Sample Preparation:
-
Thaw CSF samples on ice.
-
To 100 µL of CSF, add an internal standard (e.g., stable isotope-labeled Aβ peptides).
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration. A common approach involves using a mixed-mode cation exchange µElution plate.[11]
-
Elute the peptides and dry the eluate under nitrogen.
-
Reconstitute the sample in an appropriate mobile phase.
-
-
UPLC Conditions:
-
Column: A reversed-phase column suitable for peptide separations (e.g., ACQUITY UPLC BEH C18).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B over several minutes.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Precursor-to-product ion transitions specific for each Aβ peptide and internal standard are monitored.
-
FRET Assay for BACE-1 Activity
This protocol is based on commercially available FRET assay kits.
-
Reagent Preparation:
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the test compound or vehicle control to the wells of a 96-well or 384-well black plate.[7]
-
Add the diluted BACE-1 enzyme to each well.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Incubate the plate at room temperature or 37°C, protected from light.[12]
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 545/585 nm for a red FRET substrate) at various time points (for kinetic assays) or at a single endpoint.[7]
-
Calculate the rate of substrate cleavage or the percent inhibition for test compounds.
-
Visualizing the Processes
To better understand the concepts discussed, the following diagrams illustrate the BACE-1 signaling pathway, a typical LC-MS workflow, and a comparison of the analytical methods.
Conclusion
The selection of an appropriate method for BACE-1 substrate cleavage analysis is a critical decision in the drug discovery and development pipeline. LC-MS methods, particularly UPLC-MS/MS, offer unparalleled specificity and are the gold standard for quantitative analysis in complex biological matrices. For large-scale screening of compound libraries, FRET and TR-FRET assays provide the necessary throughput and sensitivity. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to choose the most suitable approach to advance their research in Alzheimer's disease and related fields.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. Comparison of two different methods for measurement of amyloid-β peptides in cerebrospinal fluid after BACE1 inhibition in a dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Systematic Proteomic Analysis Identifies β-Site Amyloid Precursor Protein Cleaving Enzyme 2 and 1 (BACE2 and BACE1) Substrates in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of β-Secretase (BACE1) Substrates Using Quantitative Proteomics | PLOS One [journals.plos.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Invitrogen BACE1 ( -Secretase) FRET Assay Kit, red 400 x 40 μL Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.no]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to BACE-1 Inhibitors as Positive Controls
For researchers in neurodegenerative diseases, particularly Alzheimer's disease, the use of well-characterized positive controls is fundamental to validating experimental systems and interpreting results. This guide provides a comparative overview of commonly used β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) inhibitors, offering objective performance data and detailed experimental protocols to aid in their effective implementation as positive controls.
Mechanism of Action: Targeting the Amyloid Cascade
BACE-1 is a key enzyme in the amyloidogenic pathway.[1][2] It is the rate-limiting enzyme responsible for the initial cleavage of the amyloid precursor protein (APP), a crucial step in the production of amyloid-beta (Aβ) peptides.[1][2] These peptides, particularly Aβ42, are prone to aggregation and are a primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. BACE-1 inhibitors work by binding to the active site of the BACE-1 enzyme, thereby blocking the cleavage of APP and reducing the production of Aβ peptides.[3] This mechanism forms the basis of their use as therapeutic candidates and as reliable positive controls in research settings.
Comparative Efficacy of BACE-1 Inhibitors
The potency and selectivity of BACE-1 inhibitors are critical parameters for their application as positive controls. The following table summarizes the in vitro and in vivo efficacy of several well-established BACE-1 inhibitors. It is important to note that direct comparison of IC50 values should be approached with caution, as assay conditions can vary between studies.[2]
Table 1: Comparative Efficacy of Selected BACE-1 Inhibitors
| Inhibitor | Target | IC50/Ki | Assay Type | BACE-2 Selectivity (IC50/Ki) | In Vivo Aβ Reduction (Animal Model) |
| Verubecestat (MK-8931) | BACE-1 | Ki = 2.2 nM (human), 3.4 nM (mouse)[1] | Purified enzyme | Ki = 0.38 nM (human)[2] | >80% reduction of Aβ40 in CSF (Rat, Cynomolgus Monkey)[1] |
| BACE-1 | IC50 = 13 nM[2] | Cell-based (Aβ40 reduction) | |||
| Lanabecestat (AZD3293) | BACE-1 | Ki = 0.4 nM[2] | Binding assay | Ki = 0.9 nM[2] | Significant suppression of Aβ1-x from 3 to 12h in Hippocampus (PDAPP Mice)[1] |
| BACE-1 | IC50 = 0.6 nM[2] | In vitro | |||
| β-Secretase Inhibitor IV | BACE-1 | IC50 = 5.9 nM[4] | Purified enzyme | 30.8-fold selective over BACE-2[4] | 17.5-72.44% decrease in Aβ(1-40) and 14.5-80.32% in Aβ(1-42) in blood (Mouse)[4] |
| BACE-1 | IC50 = 143 nM[4] | Cell-based (Aβ40 reduction) | |||
| Elenbecestat (E2609) | BACE-1 | IC50 = 3.9 nM[1] | Purified enzyme | IC50 = 46 nM[1] | Not specified |
| Umibecestat (CNP520) | BACE-1 | Ki = 11 nM (human), 10 nM (mouse)[1] | Purified enzyme | Ki = 30 nM[1] | Reduced Aβ deposition (APP-transgenic Mice)[1] |
| Atabecestat (JNJ-54861911) | BACE-1 | Not specified | Not specified | Not specified | ~50% reduction in Aβ40 at 24h in Brain & CSF (Rat)[1] |
| LY3202626 | BACE-1 | IC50 = 0.615 nM[1] | Purified enzyme | Not specified | ~80% reduction in Aβ1-x at 9h in CSF (Beagle Dogs)[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful use of BACE-1 inhibitors as positive controls. Below are standardized protocols for a cell-free enzymatic assay and a cell-based Aβ production assay.
In Vitro BACE-1 Activity Assay (FRET-based)
This protocol outlines a common method for determining the in vitro potency of BACE-1 inhibitors using a fluorescence resonance energy transfer (FRET)-based assay.
Materials:
-
Recombinant human BACE-1 enzyme
-
Fluorogenic BACE-1 substrate (e.g., based on the Swedish mutation of APP)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
BACE-1 Inhibitor (positive control)
-
DMSO (for inhibitor dilution)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the BACE-1 inhibitor in DMSO. Create a serial dilution of the inhibitor in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the diluted inhibitor or vehicle control (Assay Buffer with DMSO) to each well. Add the BACE-1 enzyme solution to each well. Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the BACE-1 FRET substrate solution to each well.
-
Signal Detection: Immediately begin monitoring the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the specific FRET pair.
-
Data Analysis: Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence signal increase. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Calculate the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Cell-Based Aβ Production Assay
This protocol provides a general method for assessing the efficacy of BACE-1 inhibitors in a cellular context by measuring the reduction of secreted Aβ peptides.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) stably overexpressing human APP with the Swedish mutation (APPsw).[2]
-
Cell culture medium and supplements.
-
BACE-1 Inhibitor (positive control).
-
Vehicle control (e.g., DMSO).
-
ELISA kits for human Aβ40 and Aβ42.[5]
-
BCA protein assay kit.
-
Lysis buffer.
Procedure:
-
Cell Seeding: Seed the SH-SY5Y-APPsw cells in a multi-well plate at a density that allows for 80-90% confluency at the time of sample collection.[5]
-
Cell Treatment: After cell adherence, replace the medium with fresh medium containing various concentrations of the BACE-1 inhibitor or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for APP processing and Aβ secretion.[5]
-
Sample Collection:
-
Supernatant: Carefully collect the conditioned medium from each well. Centrifuge the supernatant to remove any cell debris.[5]
-
Cell Lysate: Wash the cells with PBS and then lyse the cells using a suitable lysis buffer.
-
-
Aβ Quantification:
-
Use the collected supernatant to measure the levels of secreted Aβ40 and Aβ42 using specific ELISA kits, following the manufacturer's instructions.[5]
-
-
Protein Normalization: Determine the total protein concentration in the cell lysates using a BCA protein assay to normalize the Aβ levels.
-
Data Analysis: Calculate the percent reduction in Aβ production for each inhibitor concentration compared to the vehicle-treated cells. Determine the IC50 value for the inhibition of Aβ production by fitting the data to a dose-response curve.[2]
Visualizing the Pathway and Workflow
To further clarify the context and procedures, the following diagrams illustrate the BACE-1 signaling pathway and a general experimental workflow for evaluating BACE-1 inhibitors.
Caption: Amyloid Precursor Protein (APP) Processing Pathway.
Caption: Experimental Workflow for BACE-1 Inhibitor Evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective BACE1 inhibitor VIa reduces amyloid-β production in cell and mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Unveiling BACE-1 Inhibition: A Comparative Guide to Plate-Based Assays
For researchers, scientists, and drug development professionals navigating the landscape of Alzheimer's disease research, the robust and accurate assessment of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) inhibitors is paramount. This guide provides a comprehensive comparison of common plate-based assays used for evaluating BACE-1 inhibition, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
Beta-secretase 1, or BACE-1, is a critical enzyme in the amyloidogenic pathway, initiating the cleavage of the amyloid precursor protein (APP) which leads to the production of amyloid-beta (Aβ) peptides.[1][2] An accumulation of these peptides is a hallmark of Alzheimer's disease.[1] Consequently, the inhibition of BACE-1 is a primary therapeutic strategy.[2][3] This guide focuses on the statistical analysis and comparison of BACE-1 inhibition data derived from widely used plate-based assays.
Comparative Analysis of BACE-1 Inhibitors
The efficacy of BACE-1 inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes the in vitro potency of several well-characterized BACE-1 inhibitors, including both research compounds and those that have undergone clinical investigation. It is important to note that direct comparison of IC50 values should be approached with caution, as assay conditions can vary between studies.[2]
| Inhibitor | Target | IC50 | Ki | Assay Type |
| Verubecestat (MK-8931) | BACE-1 | 13 nM[2] | 2.2 nM[2][4] | Cell-based (Aβ40 reduction) / Purified enzyme |
| BACE-2 | 0.38 nM[2] | Purified enzyme | ||
| Lanabecestat (AZD3293) | BACE-1 | 0.6 nM[2] | 0.4 nM[2] | In vitro / Binding assay |
| BACE-2 | 0.9 nM[2] | Binding assay | ||
| Elenbecestat (E2609) | BACE-1 | ~7 nM[2] | ||
| Atabecestat (JNJ-54861911) | BACE-1 | |||
| Bace1-IN-9 (compound 82b) | BACE-1 | 1.2 µM[2] | Not Specified | |
| Peptidic Inhibitor (KTEEISEVNL-(statine)-VAEF) | sproBACE1 | HTRF Assay[5] | ||
| Peptidic Inhibitor (EVNL(GHET)AAEF) | sproBACE1 | HTRF Assay[5] | ||
| Peptidic Inhibitor (ELDL(GHET)AVEF) | sproBACE1 | HTRF Assay[5] |
Note: Data for peptidic inhibitors from the HTRF assay is qualitative in the provided source.[5]
Despite promising preclinical data demonstrating significant Aβ reduction, many BACE-1 inhibitors have not succeeded in clinical trials, often due to a lack of cognitive improvement or adverse side effects.[6] These side effects may be linked to the inhibition of other BACE-1 substrates or the inhibition of the homologous protein, BACE-2.[6]
Key Plate-Based Assay Methodologies
Two prevalent methods for high-throughput screening of BACE-1 inhibitors in a plate-based format are Homogeneous Time-Resolved Fluorescence (HTRF) and Fluorescence Resonance Energy Transfer (FRET) assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF assays for BACE-1 activity utilize a FRET pair, typically involving a europium cryptate donor and an allophycocyanin (APC) or another suitable acceptor.[7] The assay principle relies on the cleavage of a synthetic APP peptide substrate that is labeled with both a donor and an acceptor molecule.[5][7] When the substrate is intact, excitation of the donor leads to energy transfer to the acceptor, resulting in a specific fluorescence signal. BACE-1 activity cleaves the substrate, separating the donor and acceptor and causing a decrease in the FRET signal.[5]
Experimental Protocol: HTRF BACE-1 Inhibition Assay
This protocol is a generalized procedure based on common practices.[5][7]
-
Reagent Preparation:
-
Prepare a BACE-1 enzyme working solution in an appropriate assay buffer (e.g., sodium acetate, pH 4.5).
-
Prepare a solution of the HTRF substrate (e.g., an 18-amino-acid APP Swedish-synthetic peptide N-terminally labeled with europium cryptate and C-terminally biotinylated).[7]
-
Prepare a solution of streptavidin-coupled acceptor (e.g., SA-XL665).[7]
-
Prepare serial dilutions of the test inhibitor compounds and a known inhibitor as a positive control.
-
-
Enzymatic Reaction:
-
In a low-volume 384-well plate, add 2 µL of the test inhibitor or control.
-
Add 4 µL of the BACE-1 enzyme solution.
-
Add 4 µL of the HTRF substrate solution to initiate the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
-
Detection:
-
Add 10 µL of the streptavidin-coupled acceptor solution to stop the reaction and allow for signal development.
-
Incubate for 1-4 hours at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor signal to the donor signal.
-
Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Fluorescence Resonance Energy Transfer (FRET) Assay
Similar to HTRF, FRET assays monitor the cleavage of a peptide substrate containing a FRET pair, consisting of a fluorescent donor and a quenching acceptor.[8] When the substrate is intact, the quencher suppresses the donor's fluorescence.[8] Upon cleavage by BACE-1, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the enzymatic activity.[8]
Experimental Protocol: FRET BACE-1 Inhibition Assay
This protocol is a generalized procedure based on commercially available kits.[8][9][10]
-
Reagent Preparation:
-
Assay Procedure (384-well format):
-
Add 10 µL of the 3X test compound or assay buffer (for control wells) to the plate.
-
Add 10 µL of the 3X BACE-1 substrate.
-
Mix gently.
-
Initiate the reaction by adding 10 µL of the 3X BACE-1 enzyme solution.
-
Incubate for 60 minutes at room temperature. The fluorescence can be monitored in real-time for kinetic analysis.[8]
-
To stop the reaction for an endpoint reading, add 10 µL of BACE-1 Stop Buffer.[8]
-
-
Fluorescence Reading:
-
Read the fluorescence on a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 320 nm / Em: 405 nm).[10]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the inhibitor concentration and fit the curve to determine the IC50 value.
-
Visualizing the Process
To better understand the biological context and the experimental procedures, the following diagrams illustrate the BACE-1 signaling pathway and a typical workflow for a BACE-1 inhibition assay.
By providing standardized protocols and comparative data, this guide aims to facilitate the effective evaluation of BACE-1 inhibitors, ultimately contributing to the advancement of therapeutic strategies for Alzheimer's disease.
References
- 1. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Membrane-Targeted Quantum Dot-Based BACE1 Activity Sensors for In Vitro and In Cellulo Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of MCA-SEVNLDAEFR-K(Dnp)-RR, amide
For researchers and scientists in the field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a detailed protocol for the safe disposal of the fluorescent peptide substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide, aligning with best practices for laboratory waste management. Due to the absence of a specific Safety Data Sheet (SDS) in the public domain, this peptide should be handled with the assumption that it is a hazardous substance.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented below. This information is crucial for understanding the compound's characteristics and handling requirements.
| Property | Value | Source |
| Molecular Formula | C₈₆H₁₂₅N₂₇O₂₉ | [1][2][3] |
| Molecular Weight | 2001.08 g/mol | [1][4] |
| Purity | >95% | [1][2][4] |
| Appearance | Lyophilized solid | [2] |
| Solubility | Soluble in DMSO | [2][4] |
| Excitation Wavelength | 325 nm / 328 nm | [1][4] |
| Emission Wavelength | 393 nm / 420 nm | [1][4] |
| Storage Temperature | -20°C | [1][3][4] |
Experimental Protocol for Proper Disposal
The following step-by-step procedure outlines the recommended best practices for the disposal of this compound and associated waste. These guidelines are based on general protocols for handling peptide and chemical waste and should be adapted to comply with your institution's specific regulations.
1. Personal Protective Equipment (PPE): Before handling the peptide, ensure you are wearing appropriate PPE. This serves as the primary barrier against accidental exposure.[5]
-
Gloves: Wear chemical-resistant disposable gloves (e.g., nitrile). Change them immediately if they become contaminated.[5]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[5]
-
Lab Coat: A lab coat or protective gown should always be worn over personal clothing.[5]
-
Respiratory Protection: When handling the lyophilized powder, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[5]
2. Waste Segregation: Proper segregation of waste is critical to ensure compliant disposal.
-
Solid Waste: All solid materials contaminated with the peptide, such as vials, pipette tips, gloves, and absorbent paper, must be collected in a designated, clearly labeled, and leak-proof hazardous waste container.[6][7]
-
Liquid Waste: Solutions containing this compound, including unused experimental solutions and contaminated buffers, should be collected in a separate, labeled hazardous waste container. Do not pour peptide solutions down the drain.[5]
-
Sharps: Any sharps, such as needles or syringes used in handling the peptide, must be disposed of in a puncture-resistant sharps container.[7]
3. Inactivation of Liquid Waste (if required by your institution): Consult with your institution's Environmental Health & Safety (EH&S) department to determine if chemical inactivation is necessary before disposal. Common methods for peptide inactivation include:
-
Chemical Treatment: A common procedure involves treating the liquid waste with a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (B78521) (NaOH) for a minimum of 20-60 minutes.[6] This should be performed in a chemical fume hood.
-
Neutralization: If a strong acid or base is used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0 before final disposal.[6]
4. Final Disposal:
-
Labeling and Storage: Ensure all hazardous waste containers are clearly labeled with the contents, including the full chemical name "this compound," and any other components of the waste stream. Store these containers in a designated hazardous waste accumulation area away from general lab traffic.[6][7]
-
EH&S Coordination: Coordinate with your institution's EH&S department for the scheduled pickup and disposal of the hazardous waste.[5] This ensures that the waste is handled and disposed of in compliance with all local, state, and federal regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for MCA-SEVNLDAEFR-K(Dnp)-RR, amide
This guide provides essential safety, logistical, and operational protocols for handling the fluorescent FRET-based peptide substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and maintain product integrity.
Product and Safety Information at a Glance
| Identifier | Information |
| Chemical Name | This compound |
| CAS Number | 438625-61-7[1] |
| Molecular Formula | C86H125N27O29[1] |
| Molecular Weight | 2001.08 g/mol [2] |
| Appearance | Lyophilized solid[3] |
| Solubility | Soluble in DMSO[3][4] |
| Storage Temperature | -20°C[1][4][5] |
While a specific Safety Data Sheet (SDS) for the complete peptide is not available, a hazard assessment based on its components is crucial. The peptide contains a 7-methoxycoumarin-4-acetic acid (MCA) group, which is harmful if swallowed or inhaled, and causes skin and serious eye irritation[1][6]. It also contains a 2,4-dinitrophenyl (Dnp) group; related compounds are known to be flammable solids and harmful if swallowed[7][8]. Therefore, this peptide should be handled with care as a potentially hazardous substance.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Required Equipment | Justification |
| Eye Protection | Safety goggles with side shields | Protects against splashes and airborne particles of the lyophilized powder. |
| Hand Protection | Chemical-resistant nitrile gloves | Prevents skin contact with the peptide. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Work in a well-ventilated area or chemical fume hood | Recommended, especially when handling the lyophilized powder to avoid inhalation. |
Operational Plan: From Receipt to Use
A systematic approach to handling ensures both safety and experimental consistency.
1. Receiving and Storage:
-
Upon receipt, verify the integrity of the product container.
-
Store the lyophilized peptide in a tightly sealed container at -20°C, protected from light[3][4].
2. Reconstitution:
-
Before opening, allow the product to equilibrate to room temperature in a desiccator to prevent moisture condensation.
-
Perform all weighing and initial dissolution in a chemical fume hood.
-
To prepare a stock solution, dissolve the peptide in DMSO[3][4].
-
For extended storage, it is advisable to create single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles[9].
3. Experimental Use:
-
When using the peptide in experiments, ensure all handling is done wearing the appropriate PPE.
-
Avoid cross-contamination by using dedicated sterile equipment.
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately.
| Exposure Type | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention[1][6]. |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical advice[1][6]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention[1][6]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1][6]. |
Spill Response: In case of a spill, evacuate the area and ensure proper ventilation. Wear full PPE, including respiratory protection. For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material and place it in a sealed container for disposal. Clean the spill area thoroughly.
Disposal Plan
Proper disposal is critical for laboratory safety and environmental protection.
-
Waste Collection: All materials contaminated with the peptide, including unused solutions, pipette tips, and gloves, should be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain or dispose of in regular trash[9].
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. 7-Methoxycoumarin-4-acetic acid - CAS-Number 62935-72-2 - Order from Chemodex [chemodex.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. genscript.com [genscript.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 2 4-Dinitrophenylhydrazine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. chemos.de [chemos.de]
- 9. 7-甲氧基香豆素-4-乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
